Pde4-IN-15
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(2S,3R)-7-ethoxy-2-(3-ethoxy-4-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol |
InChI |
InChI=1S/C23H30O6/c1-4-27-20-13-16(8-9-19(20)26-3)22-18(14-25)17-11-15(7-6-10-24)12-21(28-5-2)23(17)29-22/h8-9,11-13,18,22,24-25H,4-7,10,14H2,1-3H3/t18-,22+/m0/s1 |
InChI Key |
NWARZTAQZRDFKR-PGRDOPGGSA-N |
Isomeric SMILES |
CCOC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OCC)CCCO |
Canonical SMILES |
CCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC)OCC)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
Pde4-IN-15: A Technical Overview of its Presumed Mechanism of Action in Inflammatory Cells
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Pde4-IN-15." Therefore, this document provides a detailed technical guide on the well-established mechanism of action of Phosphodiesterase 4 (PDE4) inhibitors in inflammatory cells, which is the presumed therapeutic class for this compound. The quantitative data, experimental protocols, and specific examples cited are representative of the PDE4 inhibitor class and are derived from studies on well-characterized molecules such as roflumilast, apremilast, and rolipram.
Core Mechanism of Action: Elevating Intracellular cAMP
Phosphodiesterase 4 (PDE4) is a key enzyme within inflammatory cells responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][2] The inhibition of PDE4 by compounds like this compound is expected to block this degradation, leading to an accumulation of intracellular cAMP.[1][2] This elevation of cAMP levels is the central event that triggers a cascade of anti-inflammatory effects.[2][3]
The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][2] Activation of these pathways modulates the transcription of numerous genes involved in the inflammatory response.[1][2] Specifically, the PKA pathway leads to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[2][4] Activated CREB promotes the expression of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).[3]
Simultaneously, the increase in cAMP and subsequent PKA activation interferes with the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway.[3] This interference results in the reduced transcription and synthesis of a wide array of pro-inflammatory mediators.
The anti-inflammatory effects of PDE4 inhibition are observed across a broad range of immune cells, including T cells, monocytes, macrophages, neutrophils, eosinophils, and dendritic cells.[2][5]
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the core signaling cascade initiated by the inhibition of PDE4 in an inflammatory cell.
Caption: PDE4 Inhibition Signaling Pathway.
Quantitative Effects on Inflammatory Mediators
The primary therapeutic effect of PDE4 inhibitors is the dose-dependent reduction of pro-inflammatory cytokine and chemokine production. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay System | IC50 (nM) | Reference |
| Roflumilast | PDE4 Activity | Human Neutrophils | 0.8 | [2] |
| Roflumilast | TNF-α Release | Human Monocytes | 30-300 | [6] |
| Apremilast | TNF-α Release | Human Synovial Cells | 110 | [7] |
| Cilomilast | IL-12p70 Production | Human Dendritic Cells | ~1000 | [4] |
| Rolipram | TNF-α Release | Human Monocytes | 30-300 | [6] |
| Roflumilast | MCP-1 Release | RA Synovial Cultures | 30-300 | [6] |
| Roflumilast | RANTES Release | RA Synovial Cultures | 3 | [6] |
Note: IC50 values can vary depending on the cell type and stimulus used in the assay.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel PDE4 inhibitors. Below are representative protocols for key in vitro assays.
PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PDE4 enzyme.
Protocol:
-
Enzyme Source: Recombinant human PDE4 (e.g., PDE4B or PDE4D) is used.
-
Substrate: [³H]-cAMP is used as the substrate.
-
Reaction: The PDE4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations for 15-30 minutes at 30°C.
-
Initiation: The reaction is initiated by the addition of [³H]-cAMP.
-
Termination: The reaction is terminated after a defined period (e.g., 20 minutes) by boiling or the addition of a stop solution.
-
Separation: The product, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of [³H]-AMP produced is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular TNF-α Release Assay
This assay measures the effect of a compound on the production of the pro-inflammatory cytokine TNF-α from inflammatory cells.
Protocol:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: The plates are incubated for 4-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation of the plates.
-
Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel PDE4 inhibitor.
Caption: Workflow for PDE4 Inhibitor Evaluation.
Conclusion
While specific data for this compound is not yet in the public domain, the established mechanism of action for PDE4 inhibitors provides a strong framework for its expected biological activity. This compound is presumed to be a potent anti-inflammatory agent that functions by elevating intracellular cAMP levels in a wide range of immune cells. This leads to a dual effect of suppressing pro-inflammatory cytokine and chemokine production while enhancing the synthesis of anti-inflammatory mediators. The comprehensive evaluation of its potency, selectivity, and efficacy through the experimental protocols outlined in this guide will be essential in defining its therapeutic potential for inflammatory diseases.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 7. selective pde4 inhibitor: Topics by Science.gov [science.gov]
The Role of Phosphodiesterase 4 (PDE4) Inhibitors in the cAMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and neurotransmission.[1][2] The intracellular concentration of cAMP is tightly controlled by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[3][4] The PDE4 enzyme family, which is primarily expressed in immune, epithelial, and brain cells, specifically hydrolyzes cAMP and is a key regulator of inflammatory and immune responses.[1][5][6] Consequently, inhibitors of PDE4 have emerged as a promising therapeutic class for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][3][7] This technical guide provides an in-depth overview of the mechanism of action of PDE4 inhibitors within the cAMP signaling pathway, presents key quantitative data for representative compounds, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.
The cAMP Signaling Pathway and the Role of PDE4
The cAMP signaling cascade is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein-coupled receptor (GPCR). This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP leads to the activation of downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[6]
-
PKA Activation: PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active. These active subunits then phosphorylate a multitude of substrate proteins, leading to changes in gene expression, metabolism, and cell function.[6]
-
Epac Activation: Epac proteins are guanine nucleotide exchange factors for the small G-proteins Rap1 and Rap2. cAMP binding to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap and subsequent downstream signaling.
The termination of the cAMP signal is primarily mediated by PDEs, which hydrolyze cAMP to the inactive 5'-AMP.[3][5] The PDE superfamily consists of 11 families, with PDE4, PDE7, and PDE8 being specific for cAMP.[3] The PDE4 family is the largest and most extensively studied, comprising four genes (PDE4A, PDE4B, PDE4C, and PDE4D) that give rise to over 20 different isoforms through alternative splicing.[1][8][9] This diversity of isoforms allows for compartmentalized regulation of cAMP signaling within the cell, with different isoforms being localized to specific subcellular compartments and participating in distinct signaling complexes.[10][11][12]
Visualization of the cAMP Signaling Pathway
Caption: The canonical cAMP signaling pathway.
Mechanism of Action of PDE4 Inhibitors
PDE4 inhibitors are small molecules that competitively bind to the active site of the PDE4 enzyme, thereby preventing the hydrolysis of cAMP.[5] This leads to an accumulation of intracellular cAMP, which in turn enhances the activity of PKA and Epac.[6] The elevated cAMP levels have a broad range of anti-inflammatory effects, including:
-
Suppression of pro-inflammatory mediators: PDE4 inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma (IFN-γ).[1][13]
-
Induction of anti-inflammatory mediators: Increased cAMP levels can lead to the production of anti-inflammatory cytokines like IL-10.[8][13]
-
Inhibition of immune cell function: PDE4 inhibitors can suppress the activity of various immune cells, including T-cells, eosinophils, neutrophils, and monocytes, by inhibiting processes such as chemotaxis, degranulation, and superoxide generation.[4][8][13]
-
Relaxation of airway smooth muscle: In the context of respiratory diseases, the accumulation of cAMP in airway smooth muscle cells leads to their relaxation, resulting in bronchodilation.[4]
The clinical efficacy of PDE4 inhibitors is, however, often limited by side effects such as nausea and emesis, which are primarily attributed to the inhibition of the PDE4D isoform in the central nervous system.[5] Therefore, a significant focus of current drug development efforts is to identify isoform-selective inhibitors or compounds with an improved therapeutic index.
Visualization of PDE4 Inhibitor Mechanism
Caption: Mechanism of action of a PDE4 inhibitor.
Quantitative Data for Representative PDE4 Inhibitors
The potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the PDE4 enzyme by 50%. The following table summarizes the IC50 values for several well-characterized PDE4 inhibitors against different PDE4 subtypes.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | [14] |
| Rolipram | 110 | 130 | 440 | 120 | [15] |
| Apremilast | - | 190 | - | 110 | [8] |
| Crisaborole | - | 490 | - | - | [8] |
| GSK256066 | - | - | - | 0.0032 | [13] |
Data presented are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
The characterization of PDE4 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro PDE4 Inhibition Assay
Objective: To determine the IC50 value of a test compound against specific PDE4 isoforms.
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by a recombinant human PDE4 enzyme. The amount of remaining cAMP or the produced AMP is then quantified.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme
-
cAMP substrate
-
Test compound
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagent (e.g., fluorescently labeled anti-cAMP antibody, or a coupled enzyme system to detect AMP)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a microplate, add the PDE4 enzyme, the test compound at various concentrations, and the assay buffer.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic equation).
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit the release of TNF-α from stimulated immune cells.
Materials:
-
Human PBMCs isolated from healthy donors
-
Lipopolysaccharide (LPS)
-
Test compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Seed the PBMCs in a multi-well plate at a specific density.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production.
-
Incubate the cells for an appropriate time (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration.
-
Determine the IC50 value for TNF-α inhibition.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for PDE4 inhibitor characterization.
Conclusion
PDE4 inhibitors represent a validated and important class of therapeutic agents for the treatment of a range of inflammatory diseases. Their mechanism of action, centered on the elevation of intracellular cAMP, is well-understood and provides a clear rationale for their anti-inflammatory effects. The development of next-generation PDE4 inhibitors with improved isoform selectivity and a better safety profile remains an active and promising area of research. This guide has provided a foundational understanding of the role of PDE4 inhibitors in the cAMP signaling pathway, supported by quantitative data, detailed experimental protocols, and clear visualizations to aid researchers and drug development professionals in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase type 4 anchoring regulates cAMP signaling to Popeye domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Phosphodiesterase 4 (PDE4) Inhibition for In Vitro TNF-α Suppression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the in vitro suppression of Tumor Necrosis Factor-alpha (TNF-α) by Phosphodiesterase 4 (PDE4) inhibitors. While this guide is framed around the query for "Pde4-IN-15," a specific compound with this designation is not extensively documented in public scientific literature. Therefore, this document utilizes data from well-characterized, representative PDE4 inhibitors to illustrate the core concepts, experimental protocols, and signaling pathways relevant to the evaluation of any novel PDE4 inhibitor.
Introduction: PDE4 as a Target for Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates numerous cellular processes. PDE4 is abundantly expressed in immune cells, including macrophages, monocytes, and T cells.[1][2] By degrading cAMP, PDE4 effectively dampens its natural anti-inflammatory effects.
The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3] This elevation in cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA), which in turn modulates the transcription of various inflammatory genes. A primary consequence of this pathway is the potent suppression of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) being one of the most significant.[1][3][4] TNF-α is a master regulator of inflammation, and its inhibition is a clinically validated strategy for treating a range of autoimmune and inflammatory diseases.
Therefore, small molecule inhibitors of PDE4 are a promising class of anti-inflammatory therapeutics. Evaluating a novel compound, such as one designated "this compound," for its ability to suppress TNF-α production in vitro is a crucial first step in its preclinical development.
Core Mechanism: Signaling Pathways in TNF-α Suppression
The primary mechanism by which PDE4 inhibitors suppress TNF-α production is through the elevation of intracellular cAMP levels. This initiates a signaling cascade that ultimately interferes with the transcriptional machinery responsible for TNF-α synthesis.
-
cAMP Accumulation: PDE4 inhibitors block the catalytic site of the PDE4 enzyme, preventing the conversion of cAMP to its inactive form, AMP. This leads to a rapid increase in the intracellular concentration of cAMP.
-
PKA Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3][4]
-
Transcriptional Regulation: Activated PKA can influence gene expression through several mechanisms:
-
NF-κB Inhibition: The cAMP/PKA pathway can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a critical transcription factor for TNF-α, and its inhibition leads to a marked reduction in TNF-α mRNA expression.[1]
-
MAPK Modulation: The cAMP pathway can also lead to the upregulation of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1).[6] MKP-1, in turn, dephosphorylates and inactivates p38 MAPK, a kinase essential for the transcription and translation of TNF-α.[6]
-
CREB Activation: PKA can phosphorylate the cAMP Response Element-Binding protein (CREB), which can lead to the transcription of anti-inflammatory cytokines like Interleukin-10 (IL-10), further contributing to the resolution of inflammation.[4]
-
Caption: PDE4 inhibition elevates cAMP, activating PKA and suppressing TNF-α.
Quantitative Data on PDE4 Inhibitors
The potency of a PDE4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against the PDE4 enzyme or its half-maximal effective concentration (EC50) for suppressing TNF-α production in a cellular assay. The table below summarizes data for this compound and other well-known PDE4 inhibitors.
| Compound | Assay Type | System | Stimulus | Potency (IC50/EC50) | Reference |
| This compound | PDE4 Enzyme Inhibition | Recombinant Human PDE4 | - | 0.17 µM (IC50) | [7] |
| This compound | TNF-α Inhibition | Not Specified | Not Specified | 0.19 µM (EC50) | [7] |
| Rolipram | TNF-α Inhibition | J774 Mouse Macrophages | LPS | 25.9 nM (IC50) | [6] |
| Rolipram | TNF-α Inhibition | Human Peripheral Blood Monocytes | LPS | 40 nM (IC50) | [8] |
| Apremilast | TNF-α Inhibition | Human Peripheral Blood Monocytes | LPS | 55 nM (IC50) | [8] |
| CP-77059 | TNF-α Inhibition | Murine Macrophages | LPS | 1 nM (IC50) | [9] |
Experimental Protocols
A standard method to assess the in vitro efficacy of a PDE4 inhibitor on TNF-α suppression involves the use of primary immune cells or cell lines stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
Protocol: LPS-Stimulated TNF-α Release in Human Whole Blood
This assay provides a physiologically relevant environment as it includes all blood cell types and plasma components.
Objective: To determine the dose-dependent inhibition of LPS-induced TNF-α production by a test compound (e.g., this compound) in human whole blood.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Test compound (this compound) stock solution in DMSO.
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI 1640 cell culture medium.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in RPMI 1640 medium to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent toxicity.
-
Assay Setup:
-
Add 180 µL of fresh whole blood to each well of a 96-well plate.
-
Add 20 µL of the diluted test compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator. This allows for compound uptake and target engagement.
-
-
Stimulation:
-
Add 20 µL of LPS solution (final concentration typically 1-100 ng/mL) to all wells except the unstimulated control. Add 20 µL of medium to the unstimulated wells.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator. A 24-hour incubation often yields a more robust TNF-α signal and can enhance the apparent potency of PDE4 inhibitors.[3]
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma) for analysis.
-
-
Quantification:
-
Measure the concentration of TNF-α in the plasma samples using a validated human TNF-α ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for in vitro TNF-α suppression assay in human whole blood.
Conclusion
The in vitro suppression of TNF-α is a hallmark of PDE4 inhibitor activity and a critical indicator of potential anti-inflammatory efficacy. The methodologies and signaling pathways described in this guide provide a robust framework for characterizing novel PDE4 inhibitors like this compound. A successful candidate will demonstrate potent, dose-dependent inhibition of TNF-α in a relevant cellular system, such as LPS-stimulated primary human cells. The quantitative data derived from these in vitro assays are essential for lead optimization, establishing structure-activity relationships, and making informed decisions for progression into more complex preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of inhibition of PDE4 and TNF-α on local and remote injuries following ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Anti-inflammatory activity of phosphodiesterase (PDE)-IV inhibitors in acute and chronic models of inflammation | ID: 6395wg64z | Carolina Digital Repository [cdr.lib.unc.edu]
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Pyrrolo[2,3-d]pyridazinone-Based PDE4 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Pde4-IN-15" is not referenced in publicly available scientific literature. This guide focuses on a representative potent and selective phosphodiesterase 4 (PDE4) inhibitor from the pyrrolo[2,3-d]pyridazinone class, specifically compound 9e , based on published research. This class of compounds demonstrates the core principles of discovery and synthesis relevant to the query.
Introduction and Rationale
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. The PDE4 family, which is specific for cAMP, is a well-established therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). PDE4B is primarily associated with anti-inflammatory responses, while PDE4D inhibition has been linked to emetic side effects.[1]
The archetypal PDE4 inhibitor, Rolipram, exhibited significant side effects, including nausea and vomiting, which are attributed to its binding to the high-affinity Rolipram binding site (HARBS).[2] Therefore, a key objective in the development of new PDE4 inhibitors is to dissociate the desired PDE4 inhibitory activity from HARBS affinity, thereby improving the therapeutic window. The pyrrolo[2,3-d]pyridazinone scaffold has been identified as a promising chemical starting point for developing potent and selective PDE4 inhibitors with a reduced side-effect profile.[2][3]
This document details the discovery, synthesis, and biological evaluation of a series of pyrrolo[2,3-d]pyridazinone derivatives, with a focus on compound 9e , a potent and selective PDE4B inhibitor.
Signaling Pathway
The inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Caption: PDE4 Signaling Pathway and Inhibition.
Synthesis Workflow
The synthesis of the pyrrolo[2,3-d]pyridazinone derivatives is achieved through two main routes, starting from a lead compound or from isoxazole precursors. The following diagram illustrates the general workflow for the synthesis and evaluation of these compounds.
Caption: Synthesis and Evaluation Workflow.
Quantitative Data Summary
The inhibitory activities of the synthesized compounds against PDE4 subtypes, PDE3, and their displacement of [3H]Rolipram from HARBS were determined. The data for selected compounds are summarized below.
| Compound | PDE4A IC50 (µM) | PDE4B IC50 (µM) | PDE4D IC50 (µM) | PDE3 IC50 (µM) | HARBS IC50 (µM) | HARBS/PDE4B Ratio |
| Rolipram | 0.2 | 0.6 | 0.1 | >100 | 0.012 | 0.02 |
| 8 | 0.8 | 0.6 | 0.9 | >100 | 2.0 | 3.33 |
| 9e | 1.0 | 0.32 | 2.5 | >100 | 47 | 147 |
| 15a | 0.1 | 0.09 | 0.2 | >100 | 1.3 | 14.4 |
Data sourced from J Enzyme Inhib Med Chem, 2007.[1][3]
Compound 9e demonstrates excellent subtype selectivity, being 8 times more potent for PDE4B (IC50 = 0.32 µM) than for PDE4D (IC50 = 2.5 µM).[1][3] Furthermore, its HARBS/PDE4B ratio of 147 is significantly improved compared to Rolipram, suggesting a lower potential for emetic side effects.[1][3]
Experimental Protocols
The synthesis of N-1 substituted derivatives like 9e starts from the lead compound 8 .[2][3]
-
Alkylation: A mixture of compound 8 (1 mmol), anhydrous potassium carbonate (K2CO3, 5 mmol), and the appropriate alkyl bromide (e.g., isopropyl bromide for 9e , 5 mmol) in anhydrous dimethylformamide (DMF, 3-6 mL) is heated at 110°C for 1 hour with stirring.
-
Precipitation: After cooling, the reaction mixture is diluted with cold water (80-100 mL).
-
Isolation: The resulting crude precipitate is collected by suction filtration.
-
Purification: The crude product is purified by crystallization from an appropriate solvent (e.g., ethanol) to yield the final N-1 substituted pyrrolo[2,3-d]pyridazinone.
The following is a representative protocol for determining the PDE4 inhibitory activity of the synthesized compounds, based on common methodologies such as fluorescence polarization.[4][5]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the assay buffer containing Tris-HCl, MgCl2, and other necessary components.
-
Dilute the recombinant human PDE4 enzyme (e.g., PDE4A, PDE4B, PDE4D) to the desired concentration in the assay buffer.
-
Prepare the fluorescently labeled substrate (e.g., FAM-cAMP) solution.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add the test compound solution.
-
Add the diluted PDE4 enzyme solution to the wells containing the test compound. Include a positive control (a known PDE4 inhibitor like Rolipram) and a negative control (DMSO vehicle).
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate (5'-AMP).
-
Incubate for another 30 minutes to allow for binding.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable microplate reader.
-
The degree of polarization is proportional to the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
This protocol describes the evaluation of the compounds' ability to inhibit the release of TNF-α from human peripheral blood mononuclear cells (PBMCs).[1][6]
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum).
-
-
Cell Culture and Treatment:
-
Plate the PBMCs in 96-well culture plates at a density of 1 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubate the plates for 24 hours.
-
-
TNF-α Quantification (ELISA):
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, add the supernatants to microplate wells pre-coated with a TNF-α capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the substrate solution and measure the resulting colorimetric signal using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the TNF-α concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α production for each compound concentration and calculate the IC50 value.
-
Conclusion
The pyrrolo[2,3-d]pyridazinone series of compounds, exemplified by compound 9e , represents a significant advancement in the pursuit of potent and selective PDE4 inhibitors. The strategic design aimed at enhancing selectivity for the PDE4B subtype over PDE4D and minimizing affinity for the HARBS has led to a promising candidate with a potentially improved therapeutic index. The detailed synthetic and experimental protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery targeting inflammatory diseases.
References
- 1. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-15: A Technical Guide for Studying Phosphodiesterase 4 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Pde4-IN-15 as a chemical probe for investigating the distinct roles of phosphodiesterase 4 (PDE4) isoforms. While specific isoform selectivity data for this compound is not extensively published, this document provides a comprehensive framework for its application, drawing upon established methodologies and data from the broader class of PDE4 inhibitors.
Introduction to PDE4 and the Role of this compound
Phosphodiesterase 4 (PDE4) is a family of enzymes crucial for the regulation of intracellular signaling pathways by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[3][4] These isoforms exhibit distinct tissue distribution and play non-redundant roles in various physiological and pathological processes, including inflammation, cognition, and emesis.[5][6] This makes the development and application of isoform-selective inhibitors a key strategy in drug discovery.
This compound has been identified as a potent PDE4 inhibitor with an IC50 of 0.17 µM and demonstrates anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α) release with an EC50 of 0.19 µM . It is also reported to possess good skin permeability, suggesting its potential for topical applications. The study of such compounds is critical to dissecting the individual contributions of each PDE4 isoform to cellular function and disease pathology.
Quantitative Data for this compound and Representative PDE4 Inhibitors
To contextualize the utility of this compound, the following tables summarize its known inhibitory concentrations and provide a comparative overview of the isoform selectivity of other well-characterized PDE4 inhibitors. Researchers can adapt the experimental protocols outlined in this guide to determine the specific isoform selectivity profile of this compound.
Table 1: Quantitative Data for this compound
| Parameter | Value | Description |
| PDE4 IC50 | 0.17 µM | The half maximal inhibitory concentration against the general PDE4 enzyme family. |
| Anti-TNF-α EC50 | 0.19 µM | The half maximal effective concentration for the inhibition of TNF-α release. |
Table 2: Representative IC50 Data for Other PDE4 Inhibitors Across Isoforms (in µM)
| Inhibitor | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| Rolipram | - | - | - | - | [7] |
| Roflumilast | >10 | 0.00084 | >10 | 0.00068 | [3] |
| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 | [3] |
| NVP | 3.3 | 0.65 | 5.7 | 0.57 | [8] |
Note: The table above provides examples of inhibitors with varying selectivity profiles. The precise IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound and similar compounds.
In Vitro PDE4 Isoform Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Snake venom nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Test compound (this compound) dissolved in DMSO
-
Scintillation cocktail
-
96-well microplates
-
Dowex resin
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
In a 96-well plate, add the assay buffer, [³H]-cAMP, and snake venom nucleotidase to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the specific recombinant PDE4 isoform to each well. The amount of enzyme should be optimized to achieve 10-20% substrate hydrolysis during the incubation period.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a slurry of Dowex resin, which binds to the charged, unhydrolyzed cAMP.
-
Centrifuge the plates to pellet the resin.
-
Transfer an aliquot of the supernatant, containing the hydrolyzed [³H]-adenosine, to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay in Human Whole Blood
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells in a physiologically relevant matrix.[2][9]
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) dissolved in DMSO
-
RPMI 1640 medium
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Dilute the fresh whole blood with RPMI 1640 medium.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the diluted whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for a specified time (e.g., 1 hour).
-
Stimulate the cells by adding LPS to each well (final concentration typically 1-100 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for a further period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.[2][9]
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the EC50 value.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: PDE4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro PDE4 Inhibition Assay.
Caption: Experimental Workflow for TNF-α Release Assay.
Conclusion
This compound serves as a valuable pharmacological tool for probing the function of the PDE4 enzyme family. Its potent inhibition of PDE4 and subsequent anti-inflammatory effects underscore the therapeutic potential of targeting this pathway. By employing the detailed experimental protocols and understanding the broader context of PDE4 isoform selectivity provided in this guide, researchers can effectively utilize this compound to elucidate the specific roles of PDE4 isoforms in health and disease, thereby accelerating the development of novel therapeutics. The lack of specific isoform selectivity data for this compound presents an opportunity for further investigation to fully characterize its profile and enhance its utility as a selective chemical probe.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-alpha and leukotriene B4 in a novel human whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-15: A Technical Guide to its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pde4-IN-15, also identified as compound 7b-1, is a potent inhibitor of phosphodiesterase 4 (PDE4) with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity, therapeutic targets, and experimental methodologies associated with this compound. The information presented is collated from the primary scientific literature, offering a detailed resource for researchers in pharmacology and drug discovery.
Core Biological Activity and Targets
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways, most notably those involved in inflammation.
The primary molecular target of this compound is Phosphodiesterase 4 (PDE4) . Its inhibitory action on this enzyme results in a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines. A key secondary target, or rather a downstream effect of its primary target engagement, is the reduction of Tumor Necrosis Factor-alpha (TNF-α) production.
Quantitative Biological Data
The inhibitory potency and cellular activity of this compound have been quantified in biochemical and cell-based assays.
| Parameter | Value | Target/Activity |
| IC50 | 0.17 µM | PDE4 Inhibition |
| EC50 | 0.19 µM | Anti-TNF-α Activity |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on the inhibition of PDE4 and the subsequent elevation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylated CREB can modulate the expression of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
PDE4 Inhibition Assay (In Vitro)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Methodology:
-
Enzyme and Compound Preparation: Recombinant human PDE4 enzyme is diluted to the desired concentration in assay buffer. This compound is serially diluted to create a range of concentrations.
-
Reaction Initiation: The PDE4 enzyme is pre-incubated with the various concentrations of this compound in a microplate. The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP as the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product (AMP) is quantified. Common detection methods include fluorescence polarization, FRET, or luminescence-based assays.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Anti-TNF-α Cellular Assay
This protocol describes a cell-based assay to measure the half-maximal effective concentration (EC50) of a compound for the inhibition of TNF-α production.
Methodology:
-
Cell Culture: Immune cells capable of producing TNF-α, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are cultured in a multi-well plate.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a short period.
-
Stimulation: TNF-α production is induced by stimulating the cells with an inflammatory agent, typically lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a sufficient time (e.g., 24 hours) to allow for TNF-α synthesis and secretion into the culture medium.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNF-α production at each concentration of this compound is calculated relative to the LPS-stimulated control without the inhibitor. The EC50 value is determined by plotting the dose-response curve.
Concluding Remarks
This compound is a valuable research tool for investigating the role of PDE4 in inflammatory processes. Its potent and dual-action profile, inhibiting both PDE4 enzymatic activity and TNF-α production at sub-micromolar concentrations, makes it a compound of interest for preclinical studies in inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide provide a foundation for further research and development in this area.
Investigating the Neuroprotective Effects of Pde4-IN-15: A Technical Guide
Disclaimer: The compound "Pde4-IN-15" is a hypothetical designation for a novel phosphodiesterase 4 (PDE4) inhibitor used in this guide for illustrative purposes. The data and protocols presented are representative of findings for neuroprotective PDE4 inhibitors.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the central nervous system, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes.[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, subsequently activating downstream signaling cascades that are pivotal for neuronal survival, synaptic plasticity, and mitigation of neuroinflammation.[3][4][5] This guide provides a comprehensive overview of the neuroprotective potential of this compound, a selective PDE4 inhibitor. It details the underlying mechanisms of action, presents representative quantitative data, and outlines key experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting the enzymatic activity of PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP activates two primary downstream signaling effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6]
-
cAMP/PKA/CREB Signaling Pathway: The activation of PKA by cAMP leads to the phosphorylation and activation of the cAMP-response element-binding protein (CREB).[2][4] Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes associated with neuronal survival, neurogenesis, and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[3][6]
-
Nrf-2/HO-1 Pathway: PDE4 inhibition has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/Heme oxygenase-1 (HO-1) pathway.[6][7] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. By attenuating oxidative stress and the subsequent endoplasmic reticulum (ER) stress, this compound can protect neurons from apoptosis.[6][7]
Signaling Pathways
The following diagrams illustrate the key signaling cascades modulated by this compound.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders [mdpi.com]
- 4. Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde4-IN-15 for Research in COPD and Asthma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) and asthma are chronic inflammatory diseases of the airways, representing a significant global health burden. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target in these conditions. PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in inflammatory cells central to the pathophysiology of COPD and asthma, including neutrophils, eosinophils, macrophages, and T cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of these inflammatory cells and promotes airway smooth muscle relaxation. This guide provides a comprehensive technical overview of Pde4-IN-15, a novel PDE4 inhibitor, and its potential application in preclinical research models of COPD and asthma.
This compound (also referred to as compound 7b-1) is a recently identified dihydrobenzofuran neolignan derivative that has demonstrated potent PDE4 inhibitory and anti-inflammatory properties. While initial studies have focused on its efficacy in atopic dermatitis models, its mechanism of action strongly suggests its potential as a valuable research tool for investigating the role of PDE4 in respiratory diseases.
This compound: Core Properties and In Vitro Activity
This compound has been characterized by its potent inhibitory effects on the PDE4 enzyme and its subsequent downstream anti-inflammatory activity. The key quantitative data from in vitro studies are summarized below.
| Parameter | Value | Reference |
| PDE4 Inhibition (IC50) | 0.17 ± 0.02 µM | [1] |
| Anti-TNF-α Activity (EC50) | 0.19 ± 0.10 µM | [1] |
These data indicate that this compound is a sub-micromolar inhibitor of PDE4 and effectively suppresses the production of TNF-α, a key pro-inflammatory cytokine implicated in both COPD and asthma pathogenesis.
Signaling Pathway of PDE4 Inhibition
The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This initiates a signaling cascade that ultimately leads to the suppression of inflammatory responses.
Experimental Protocols for Evaluating this compound in COPD and Asthma Models
While specific data for this compound in respiratory models are not yet available, its demonstrated PDE4 inhibitory and anti-TNF-α activity warrants its investigation in established preclinical models of COPD and asthma. The following are detailed methodologies for key experiments that can be adapted for the evaluation of this compound.
In Vitro Assays
1. Cell-Based PDE4 Activity Assay
-
Objective: To confirm the PDE4 inhibitory activity of this compound in a cellular context.
-
Cell Line: HEK293 cells stably expressing a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase or β-galactosidase).
-
Protocol:
-
Seed HEK293-CRE cells in a 96-well plate and culture overnight.
-
Pre-incubate cells with varying concentrations of this compound or a reference PDE4 inhibitor (e.g., roflumilast) for 30 minutes.
-
Stimulate the cells with a submaximal concentration of a cAMP-elevating agent (e.g., forskolin) for 4-6 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
2. Anti-inflammatory Activity in Primary Human Bronchial Epithelial Cells (HBECs)
-
Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from airway epithelial cells.
-
Cells: Primary HBECs cultured at an air-liquid interface.
-
Protocol:
-
Culture primary HBECs to full differentiation.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with a pro-inflammatory stimulus relevant to COPD or asthma, such as lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β).
-
After 24 hours, collect the basolateral medium.
-
Measure the concentrations of key inflammatory mediators such as IL-6, IL-8, and GM-CSF using ELISA or a multiplex immunoassay.
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation in Mice (COPD Model)
-
Objective: To evaluate the in vivo efficacy of this compound in a model of COPD-like neutrophilic inflammation.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Administer this compound (e.g., via intraperitoneal injection or intratracheal instillation) at various doses 1 hour prior to LPS challenge.
-
Induce acute lung injury by intratracheal instillation of LPS (e.g., 3 mg/kg).[2]
-
At 18-24 hours post-LPS challenge, euthanize the mice.[2]
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (neutrophils, macrophages).
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, KC/CXCL1) by ELISA.[2]
-
Total protein concentration as an indicator of vascular permeability.
-
-
Harvest lung tissue for histological analysis (H&E staining) to assess inflammatory cell infiltration and lung injury.
-
2. Ovalbumin (OVA)-Induced Allergic Asthma in Mice
-
Objective: To assess the efficacy of this compound in a model of allergic airway inflammation and hyperresponsiveness.
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Protocol:
-
Sensitization: Sensitize mice by intraperitoneal injections of OVA emulsified in alum on days 0 and 7.[3]
-
Challenge: From day 14 to 17, challenge the mice with aerosolized OVA for 30 minutes each day.[3]
-
Treatment: Administer this compound at various doses (e.g., intraperitoneally or intranasally) 1 hour prior to each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive measurement of lung resistance.
-
BAL Fluid Analysis: Following AHR measurement, perform BAL and analyze the fluid for:
-
Total and differential cell counts (eosinophils, lymphocytes, neutrophils).
-
Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Histology: Perfuse and fix the lungs for histological analysis of airway inflammation (H&E staining) and mucus production (Periodic acid-Schiff staining).
-
Experimental Workflows
The following diagrams illustrate the typical workflows for the in vivo experiments described above.
References
- 1. Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pde4-IN-15 in vitro cAMP Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-15 is a dihydrobenzofuran neolignan identified as a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, a key second messenger involved in a multitude of cellular processes, including inflammation, cell proliferation, and neuroprotection. This makes PDE4 a significant therapeutic target for a range of diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and neurological disorders.[3] this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 0.17 µM against PDE4 and also exhibits anti-TNF-α activity with a half-maximal effective concentration (EC50) of 0.19 µM.[1][2][4]
These application notes provide detailed protocols for the in vitro measurement of cAMP levels in response to treatment with this compound, facilitating the study of its mechanism of action and its potential as a therapeutic agent.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Chemical Class | Dihydrobenzofuran Neolignan | [1] |
| Target | Phosphodiesterase 4 (PDE4) | [1][2][4] |
| IC50 (PDE4) | 0.17 µM | [1][2][4] |
| EC50 (anti-TNF-α) | 0.19 µM | [1][2][4] |
| Solubility (DMSO) | Estimated at ~40 mg/mL | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Signaling Pathway
The inhibition of PDE4 by this compound directly impacts the intracellular levels of cAMP, which in turn modulates downstream signaling cascades.
Experimental Protocols
Two common and robust methods for measuring intracellular cAMP levels are presented: a CRE-Luciferase Reporter Assay and a competitive ELISA.
Protocol 1: CRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is activated by the transcription factor CREB upon phosphorylation by PKA. Increased cAMP levels lead to higher luciferase expression.
Experimental Workflow:
Materials:
-
HEK293 or CHO-K1 cells
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM or F-12K) with 10% FBS
-
This compound
-
Forskolin
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 or CHO-K1 cells in a 96-well plate at a density of 3 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
-
Transfection:
-
Transfect the cells with a CRE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
A co-transfection with a constitutively expressing Renilla luciferase plasmid can be performed to normalize for transfection efficiency.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Replace the medium in each well with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.
-
-
Stimulation:
-
Add forskolin to each well to a final concentration of 10 µM to stimulate adenylyl cyclase and induce cAMP production.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Lysis and Substrate Addition:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This will lyse the cells and provide the substrate for the luciferase enzyme.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal if applicable.
-
Plot the normalized luminescence against the log concentration of this compound to determine the EC50 value.
Protocol 2: Competitive ELISA for cAMP
This protocol directly measures the intracellular concentration of cAMP using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Workflow:
Materials:
-
HEK293, U937, or other suitable cell lines
-
Cell culture medium with 10% FBS
-
This compound
-
Forskolin
-
Cell lysis buffer (provided with the ELISA kit)
-
cAMP ELISA kit
-
96-well microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density to reach 80-90% confluency on the day of the assay.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the medium with the this compound dilutions and a vehicle control.
-
Incubate for 30-60 minutes.
-
-
Stimulation:
-
Add forskolin to each well to a final concentration of 10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.
-
-
cAMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to wells pre-coated with an anti-cAMP antibody. The cAMP in the lysate will compete with the HRP-conjugated cAMP for antibody binding.
-
-
Substrate and Stop Solution:
-
After incubation and washing steps, add the HRP substrate and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence/Absorbance Signal | - Low cell number- Inefficient transfection- Low adenylyl cyclase activity- Inactive forskolin or this compound | - Optimize cell seeding density.- Optimize transfection protocol.- Use a higher concentration of forskolin.- Check the activity of reagents. |
| High Variability between Replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent.- Avoid using the outer wells of the plate. |
| No Dose-Response to this compound | - Incorrect concentration range- this compound precipitated out of solution- Low PDE4 expression in the cell line | - Test a wider range of concentrations.- Ensure this compound is fully dissolved in DMSO before diluting in medium.- Use a cell line known to express high levels of PDE4 (e.g., U937). |
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound and its effect on intracellular cAMP levels. The choice between the CRE-luciferase reporter assay and the competitive ELISA will depend on the specific experimental goals and available resources. Both assays are well-suited for determining the potency and efficacy of this compound as a PDE4 inhibitor in a cellular context.
References
Application Notes and Protocols for Cell-Based Assay of PDE4-IN-15 Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of inflammatory responses.[1][2] It is predominantly expressed in immune cells, where it hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammation.[1][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[1][4] This cascade of events ultimately suppresses the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins, while potentially increasing anti-inflammatory cytokines like IL-10.[1][5][6] Consequently, selective PDE4 inhibitors are a promising class of drugs for treating a range of inflammatory diseases.[2][7][8]
PDE4-IN-15 is a novel investigational compound designed to selectively inhibit the PDE4 enzyme. These application notes provide a detailed protocol for evaluating the anti-inflammatory activity of this compound using a robust and physiologically relevant cell-based assay. The described method quantifies the ability of this compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. Macrophages are key players in the inflammatory response, and their production of TNF-α upon stimulation with LPS (a component of gram-negative bacteria) is a hallmark of inflammation.[9]
While biochemical assays using purified enzymes are useful for initial screening, cell-based assays offer a more comprehensive assessment of a compound's activity in a physiological context, accounting for factors like cell membrane permeability and intracellular metabolism.[10][11][12]
Signaling Pathway of PDE4 Inhibition
The anti-inflammatory effect of PDE4 inhibitors is mediated through the cAMP signaling pathway. The following diagram illustrates the mechanism of action.
Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.
Data Presentation: Anti-inflammatory Activity of this compound
The inhibitory activity of this compound on TNF-α production is summarized below. Data are presented as the mean ± standard deviation from three independent experiments. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the response, is a key metric for potency.
| Compound | Concentration (nM) | TNF-α Concentration (pg/mL) | % Inhibition | IC50 (nM) |
| Vehicle Control (0.1% DMSO) | 0 | 2540 ± 150 | 0% | - |
| LPS Only | - | 2550 ± 180 | - | - |
| This compound | 1 | 2115 ± 130 | 17% | \multirow{6}{}{45.2 } |
| 10 | 1650 ± 110 | 35% | ||
| 50 | 1120 ± 95 | 56% | ||
| 100 | 780 ± 60 | 69% | ||
| 500 | 410 ± 45 | 84% | ||
| 1000 | 280 ± 30 | 89% | ||
| Roflumilast (Reference) | 1 | 2250 ± 140 | 12% | \multirow{6}{}{68.5 } |
| 10 | 1880 ± 125 | 26% | ||
| 50 | 1400 ± 100 | 45% | ||
| 100 | 950 ± 80 | 63% | ||
| 500 | 550 ± 50 | 78% | ||
| 1000 | 390 ± 40 | 85% |
Experimental Protocols
Principle of the Assay
This assay quantifies the anti-inflammatory effect of this compound by measuring its ability to inhibit the secretion of TNF-α from macrophages stimulated with LPS. Murine macrophage cells (e.g., RAW 264.7) or human monocytic cells differentiated into macrophages (e.g., THP-1) are pre-treated with varying concentrations of this compound before being challenged with LPS. After an incubation period, the concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
Caption: Workflow for assessing this compound's inhibition of LPS-induced TNF-α production.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™) or THP-1 human monocytic cell line (ATCC® TIB-202™).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Reference Inhibitor: Roflumilast (or other known PDE4 inhibitor) stock solution in DMSO.
-
Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Lipopolysaccharide (LPS): From E. coli O111:B4 (or similar).
-
Phorbol 12-myristate 13-acetate (PMA): For differentiating THP-1 cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
TNF-α ELISA Kit: Mouse or human, as appropriate for the cell line used.
-
Cell Viability Assay Reagent: (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipettes, CO2 incubator, microplate reader.
Detailed Protocol
Day 1: Cell Seeding
-
Culture RAW 264.7 cells in complete DMEM until they reach 70-80% confluency.
-
Harvest the cells using a cell scraper (do not use trypsin). Resuspend the cells in fresh medium and perform a cell count.
-
Adjust the cell density to 2.5 x 10^5 cells/mL.
-
Seed 200 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Note: If using THP-1 cells, seed at 5 x 10^4 cells/well and differentiate them into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL and incubating for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before proceeding.
Day 2: Compound Treatment and LPS Stimulation
-
Prepare serial dilutions of this compound and the reference inhibitor in complete culture medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "LPS only" control wells.
-
Pre-incubate the plate for 1 hour at 37°C and 5% CO2.
-
Prepare an LPS working solution in complete culture medium at twice the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
Add 100 µL of the LPS working solution to all wells except the "vehicle control" wells. Add 100 µL of plain medium to the "vehicle control" wells. The total volume in each well is now 200 µL.
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2. The optimal incubation time for peak TNF-α production may need to be determined empirically.[13]
Day 3: Supernatant Collection and Analysis
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (e.g., 150 µL) from each well without disturbing the cell monolayer. Store supernatants at -80°C if not analyzing immediately.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
(Optional but Recommended) Perform a cell viability assay on the remaining cells in the plate to ensure that the observed inhibition of TNF-α is not due to cytotoxicity of the compound.
Data Analysis
-
Generate a standard curve from the ELISA data.
-
Use the standard curve to calculate the concentration of TNF-α (in pg/mL) in each experimental well.
-
Calculate the percentage inhibition of TNF-α production for each concentration of this compound using the following formula:
% Inhibition = [1 - (TNFα_compound - TNFα_vehicle) / (TNFα_LPS_only - TNFα_vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for this compound and the reference compound.
Conclusion
This document provides a comprehensive guide for assessing the anti-inflammatory properties of the novel PDE4 inhibitor, this compound. The detailed protocol for the LPS-induced TNF-α release assay in macrophages is a robust method for determining the compound's in vitro potency. By following these procedures, researchers can obtain reliable and reproducible data to advance the characterization and development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Pde4-IN-15 Treatment in a Mouse Model of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-15, in a preclinical imiquimod (IMQ)-induced mouse model of psoriasis.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The phosphodiesterase 4 (PDE4) enzyme is a key regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while increasing the production of anti-inflammatory cytokines like IL-10.[1][2][3] this compound is a potent and selective PDE4 inhibitor under investigation for the topical treatment of plaque psoriasis.
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and well-established preclinical model that recapitulates many of the key histopathological and immunological features of human psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells.[4][5] This model is driven by the activation of Toll-like receptor 7 (TLR7), leading to the upregulation of the IL-23/IL-17 inflammatory axis, a critical pathway in psoriasis pathogenesis.[6]
Mechanism of Action: PDE4 Inhibition in Psoriasis
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in the IMQ-induced psoriasis mouse model.
Data Presentation
The following tables present representative quantitative data from studies evaluating potent PDE4 inhibitors in the IMQ-induced psoriasis mouse model. This data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Macroscopic Psoriasis-like Skin Inflammation Scores (PASI)
| Treatment Group | Erythema Score (0-4) | Scaling Score (0-4) | Thickness Score (0-4) | Cumulative PASI Score (0-12) |
| Naive Control | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.5 ± 0.3 |
| Vehicle + IMQ | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.6 ± 0.3 | 10.3 ± 1.2 |
| This compound (1%) + IMQ | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.4 ± 0.4 | 3.7 ± 0.9 |
| Positive Control (e.g., Clobetasol) + IMQ | 0.8 ± 0.2 | 0.7 ± 0.3 | 0.9 ± 0.2 | 2.4 ± 0.7 |
| *Data are presented as mean ± SEM. **p < 0.001 compared to Vehicle + IMQ group. |
Table 2: Ear and Dorsal Skin Thickness Measurements
| Treatment Group | Ear Thickness (mm) | Dorsal Skin Fold Thickness (mm) |
| Naive Control | 0.15 ± 0.02 | 0.25 ± 0.03 |
| Vehicle + IMQ | 0.45 ± 0.05 | 0.85 ± 0.07 |
| This compound (1%) + IMQ | 0.25 ± 0.04 | 0.45 ± 0.06 |
| Positive Control (e.g., Clobetasol) + IMQ | 0.20 ± 0.03 | 0.38 ± 0.05 |
| *Data are presented as mean ± SEM. **p < 0.001 compared to Vehicle + IMQ group. |
Table 3: Epidermal Thickness and Spleen Index
| Treatment Group | Epidermal Thickness (µm) | Spleen Index (Spleen Weight/Body Weight x 100) |
| Naive Control | 20 ± 3 | 0.30 ± 0.04 |
| Vehicle + IMQ | 120 ± 15 | 0.85 ± 0.10 |
| This compound (1%) + IMQ | 55 ± 8 | 0.50 ± 0.07 |
| Positive Control (e.g., Clobetasol) + IMQ | 40 ± 6 | 0.42 ± 0.06 |
| *Data are presented as mean ± SEM. **p < 0.001 compared to Vehicle + IMQ group. |
Table 4: Relative mRNA Expression of Key Cytokines in Skin Tissue
| Treatment Group | TNF-α | IL-17A | IL-23 | IL-10 |
| Naive Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.2 |
| Vehicle + IMQ | 8.5 ± 1.2 | 15.2 ± 2.1 | 10.3 ± 1.5 | 0.8 ± 0.1 |
| This compound (1%) + IMQ | 3.2 ± 0.6 | 5.1 ± 0.9 | 4.2 ± 0.7 | 2.5 ± 0.4** |
| Positive Control (e.g., Clobetasol) + IMQ | 2.5 ± 0.4 | 3.8 ± 0.7 | 3.1 ± 0.5 | 1.8 ± 0.3 |
| Data are presented as mean ± SEM relative to the Naive Control group. *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle + IMQ group. |
Experimental Protocols
I. Imiquimod-Induced Psoriasis-like Inflammation in Mice
A. Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Electric shaver
-
Depilatory cream
-
Calipers for thickness measurements
-
This compound topical formulation (e.g., 1% in a suitable vehicle)
-
Vehicle control
-
Positive control (e.g., 0.05% clobetasol propionate cream)
B. Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
One day before the start of the experiment, shave the dorsal back skin of the mice. Apply a depilatory cream for 1-2 minutes, then gently wipe off and rinse with water.
-
Randomly divide the mice into experimental groups (n=8-10 per group):
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle + IMQ
-
Group 3: this compound + IMQ
-
Group 4: Positive Control + IMQ
-
-
For 7 consecutive days (Day 0 to Day 6), apply 62.5 mg of 5% imiquimod cream to the shaved back skin and 5 mg to the right ear of each mouse in Groups 2, 3, and 4.[5]
-
Approximately 2 hours after IMQ application, topically administer the vehicle, this compound, or positive control to the same areas on the back and ear for the respective groups.
II. Assessment of Disease Severity
A. Psoriasis Area and Severity Index (PASI) Scoring:
-
On a daily basis, visually score the back skin for erythema (redness), scaling, and thickness on a scale of 0 to 4:
-
0: None
-
1: Slight
-
2: Moderate
-
3: Marked
-
4: Very marked
-
-
The cumulative PASI score is the sum of the individual scores for erythema, scaling, and thickness.
B. Measurement of Ear and Skin Thickness:
-
Daily, before IMQ application, measure the thickness of the right ear and a fold of the dorsal skin using a digital caliper.
-
The change in thickness is an indicator of inflammation and edema.
III. Histological Analysis
A. Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
B. Protocol:
-
On Day 7, euthanize the mice and collect skin biopsies from the treated dorsal area.
-
Fix the skin samples in 4% PFA or 10% formalin overnight.
-
Process the tissues, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with H&E.
-
Capture images of the stained sections under a microscope.
-
Measure the epidermal thickness (from the stratum basale to the stratum granulosum) using image analysis software.
IV. Cytokine Analysis by qRT-PCR
A. Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for target genes (TNF-α, IL-17A, IL-23, IL-10, and a housekeeping gene like GAPDH)
-
Real-time PCR system
B. Protocol:
-
Homogenize skin biopsies in a suitable lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and specific primers for the target cytokines and the housekeeping gene.
-
Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the naive control group.
Conclusion
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in a mouse model of psoriasis. The provided representative data for other PDE4 inhibitors can serve as a valuable reference for assessing the potential therapeutic efficacy of this compound. Consistent with the mechanism of action, a successful outcome would be the significant reduction in PASI scores, ear and skin thickness, epidermal hyperplasia, and the modulation of key pro- and anti-inflammatory cytokines.
References
- 1. Efficacy and safety profile of phosphodiesterase 4 inhibitor in the treatment of psoriasis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitors in psoriasis therapy: current insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moracin M derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]
Application Notes: Pde4-IN-15 for TNF-alpha Release Assay in PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-15 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune cells that plays a critical role in regulating inflammatory responses.[1][2][3] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[1][4] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a downstream suppression of pro-inflammatory mediators.[4][5] One of the key consequences of PDE4 inhibition is the reduced production and release of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.[2][5][6] These anti-inflammatory properties make PDE4 inhibitors like this compound promising therapeutic candidates for a range of inflammatory diseases.
This document provides a detailed protocol for utilizing this compound in a TNF-α release assay using human Peripheral Blood Mononuclear Cells (PBMCs). This assay is a fundamental tool for characterizing the anti-inflammatory potency of PDE4 inhibitors.
Mechanism of Action
This compound exerts its anti-inflammatory effect by inhibiting the PDE4 enzyme. This inhibition increases intracellular cAMP levels, which leads to the downregulation of pro-inflammatory cytokine production, including TNF-α, primarily through the suppression of the NF-κB signaling pathway.[5][6]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other relevant PDE4 inhibitors on their target and on TNF-α release.
| Compound | Target | IC50 / EC50 | Cell Type / Condition | Reference |
| This compound | PDE4 | IC50 = 0.17 µM | Enzyme Assay | [7] |
| This compound | TNF-α | EC50 = 0.19 µM | Not Specified | [7] |
| Roflumilast | PDE4 | IC50 = 0.8 nM | Human Neutrophils | [4] |
| NVP-ABE171 | PDE4D | IC50 = 1.5 nM | Enzyme Assay | [3] |
| Compound 1 | PDE4D | IC50 = 0.65 nM | Enzyme Assay | [3] |
| Compound 1 | TNF-α | IC50 = 3.20 µM | LPS-stimulated cell release | [3] |
Experimental Protocol: TNF-α Release Assay in PBMCs
This protocol details the steps to measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α release from human PBMCs.
Materials and Reagents
-
This compound (MedChemExpress)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (Sigma-Aldrich)
-
DMSO (for compound dilution)
-
Human TNF-α ELISA Kit (e.g., from R&D Systems, BD Biosciences, or Revvity)
-
96-well cell culture plates
-
Centrifuge
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue) and assess viability. Adjust the cell density to 1 x 10^6 cells/mL in complete medium.
-
-
Cell Plating:
-
Dispense 100 µL of the PBMC suspension into each well of a 96-well flat-bottom cell culture plate (1 x 10^5 cells/well).[8]
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent toxicity.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[9]
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10-100 ng/mL is often effective for stimulating TNF-α release in PBMCs.[10] The optimal concentration should be determined empirically.
-
Add 50 µL of the LPS solution to all wells except for the unstimulated (negative control) wells. Add 50 µL of complete medium to the unstimulated wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time can vary, with significant TNF-α release often observed between 4 and 24 hours.[11]
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit. Follow the manufacturer's protocol precisely.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis
-
Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
% Inhibition = 100 * (1 - ([TNF-α]compound - [TNF-α]unstimulated) / ([TNF-α]LPS - [TNF-α]unstimulated))
-
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive framework for assessing the anti-inflammatory activity of this compound by measuring its inhibitory effect on TNF-α release in LPS-stimulated human PBMCs. The provided protocol and background information will aid researchers in the consistent and effective evaluation of this and other PDE4 inhibitors.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of selective phosphodiesterase 4 inhibitors on nuclear factor kappa B, tumor necrosis factor-α and interleukin-8 expression in peripheral blood mononuclear cells in rheumatoid arthritis with interstitial lung disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
Topical Application of Pde4-IN-15 in a Skin Inflammation Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Pde4-IN-15, a novel phosphodiesterase 4 (PDE4) inhibitor, for the topical treatment of inflammatory skin diseases. The document outlines the mechanism of action of PDE4 inhibitors, experimental design for in vivo skin inflammation models, and methodologies for assessing the therapeutic efficacy of this compound. The provided protocols are intended to serve as a guide for researchers in the fields of dermatology, immunology, and pharmacology.
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17.[2][3] This mechanism makes PDE4 a compelling target for the treatment of various inflammatory skin conditions, including psoriasis and atopic dermatitis.[4][5] Several PDE4 inhibitors, such as apremilast and roflumilast, have been approved for the treatment of psoriasis and psoriatic arthritis.[6][7] this compound is a novel, potent, and selective PDE4 inhibitor designed for topical administration to minimize systemic side effects. These notes detail the preclinical assessment of this compound in a well-established murine model of psoriasis-like skin inflammation.
Mechanism of Action: PDE4 Inhibition in Skin Inflammation
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
This model is widely used to mimic the key pathological features of human psoriasis, including epidermal hyperplasia, and infiltration of inflammatory cells.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
This compound topical formulation (e.g., 0.1%, 0.3%, 1% in a cream or ointment base)
-
Vehicle control (cream or ointment base without this compound)
-
Positive control (e.g., a commercially available topical corticosteroid or calcineurin inhibitor)
-
Imiquimod cream (5%)
-
Calipers for ear thickness measurement
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection and processing
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Disease Induction:
-
On Day 0, record baseline ear thickness measurements using a caliper.
-
From Day 1 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and left ear of each mouse.
-
-
Treatment:
-
Approximately 2 hours after imiquimod application, topically administer 20 µL of this compound, vehicle, or positive control to the left ear.
-
-
Monitoring and Endpoint Analysis:
-
Measure ear thickness daily from Day 1 to Day 6.
-
On Day 6, euthanize the mice and collect the ear tissue.
-
One part of the tissue should be fixed in 10% formalin for histological analysis (H&E staining).
-
The other part should be snap-frozen in liquid nitrogen or placed in RNA stabilization solution for cytokine analysis.
-
Histological Analysis
Procedure:
-
Embed formalin-fixed ear tissue in paraffin and cut into 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Score the histological changes based on a semi-quantitative scoring system.
Cytokine Analysis (ELISA)
Procedure:
-
Homogenize the frozen ear tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-23, and IL-17 in the tissue lysates.
-
Normalize cytokine levels to the total protein concentration.
Data Presentation
Table 1: Effect of Topical this compound on Ear Thickness in IMQ-Induced Psoriasis Model
| Treatment Group | Dose | Mean Ear Thickness (mm) ± SEM (Day 6) | % Reduction in Ear Swelling vs. Vehicle |
| Naive (No IMQ) | - | 0.15 ± 0.02 | - |
| Vehicle + IMQ | - | 0.45 ± 0.05 | 0% |
| This compound + IMQ | 0.1% | 0.35 ± 0.04 | 22.2% |
| This compound + IMQ | 0.3% | 0.28 ± 0.03** | 37.8% |
| This compound + IMQ | 1% | 0.22 ± 0.02 | 51.1% |
| Positive Control + IMQ | - | 0.20 ± 0.03 | 55.6% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + IMQ group. Data are representative. |
Table 2: Effect of Topical this compound on Pro-inflammatory Cytokine Levels in Ear Tissue
| Treatment Group | Dose | TNF-α (pg/mg protein) | IL-23 (pg/mg protein) | IL-17 (pg/mg protein) |
| Naive (No IMQ) | - | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| Vehicle + IMQ | - | 150 ± 20 | 120 ± 15 | 200 ± 25 |
| This compound + IMQ | 0.1% | 110 ± 15 | 95 ± 12 | 150 ± 20 |
| This compound + IMQ | 0.3% | 80 ± 10 | 70 ± 9 | 110 ± 15** |
| This compound + IMQ | 1% | 55 ± 8 | 45 ± 6 | 75 ± 10 |
| Positive Control + IMQ | - | 50 ± 7 | 40 ± 5 | 65 ± 8 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + IMQ group. Data are representative. |
Conclusion
The presented protocols and expected outcomes demonstrate that topical application of this compound has the potential to ameliorate psoriasis-like skin inflammation. The dose-dependent reduction in ear swelling and pro-inflammatory cytokine levels suggests a potent anti-inflammatory effect. These application notes provide a solid framework for the preclinical development of this compound as a novel therapeutic agent for inflammatory dermatoses. Further studies are warranted to explore the long-term efficacy and safety profile of this compound.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcadonline.com [jcadonline.com]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Pde4-IN-15: A Representative PDE4 Inhibitor for In Vivo Studies of Respiratory Inflammation
Disclaimer: The compound "Pde4-IN-15" is a hypothetical designation for a representative Phosphodiesterase 4 (PDE4) inhibitor. The following application notes and protocols are based on the established mechanisms and reported in vivo effects of the broader class of PDE4 inhibitors in the context of respiratory inflammation.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells.[1][2] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory responses.[2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the activity of a range of inflammatory cells and the production of pro-inflammatory mediators.[2][4][5] This mechanism makes PDE4 a compelling therapeutic target for inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4][6][7][8] Preclinical in vivo studies have consistently demonstrated that PDE4 inhibitors can effectively suppress key features of these diseases, including inflammatory cell recruitment to the airways and changes in lung function.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a representative PDE4 inhibitor, "this compound," in models of respiratory inflammation.
Mechanism of Action of PDE4 Inhibitors in Inflammation
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes. Furthermore, increased cAMP can interfere with the Nuclear Factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[6] By inhibiting PDE4, this compound is expected to suppress the release of pro-inflammatory cytokines and chemokines, reduce the recruitment and activation of inflammatory cells such as neutrophils and eosinophils, and ultimately ameliorate the pathological features of respiratory inflammation.[6][9]
In Vivo Experimental Workflow for this compound
A typical in vivo study to evaluate the efficacy of this compound in a model of respiratory inflammation follows a structured workflow. This includes acclimatization of the animals, induction of inflammation, administration of the test compound, and subsequent analysis of inflammatory endpoints.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model
This model is widely used to screen for anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neutrophilic inflammatory response in the lungs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male Balb/c mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Bronchoalveolar Lavage (BAL) equipment
-
Reagents for cell counting and cytokine analysis (ELISA kits for TNF-α, IL-6, etc.)
Protocol:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (mid dose) + LPS
-
This compound (high dose) + LPS
-
Positive Control (e.g., Roflumilast) + LPS
-
-
Drug Administration: Administer this compound or vehicle by the desired route (e.g., oral gavage) 1 hour prior to LPS challenge.
-
Inflammation Induction: Lightly anesthetize mice and intranasally instill 50 µL of LPS (1 mg/mL in sterile saline) or sterile saline alone.
-
Endpoint Analysis (24 hours post-LPS):
-
Humanely euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with ice-cold phosphate-buffered saline (PBS).
-
Determine the total and differential cell counts in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with a differential stain.
-
Centrifuge the BALF and store the supernatant at -80°C for subsequent cytokine analysis (e.g., TNF-α, IL-6) by ELISA.
-
Perfuse the lungs with saline and collect the lung tissue for histopathological analysis or homogenization for myeloperoxidase (MPO) assay.
-
Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This model mimics key features of allergic asthma, including eosinophilic inflammation and airway hyperresponsiveness.
Materials:
-
This compound
-
Vehicle
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile saline
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
Drug Administration: Administer this compound or vehicle daily from day 24 to day 26, 1 hour before each OVA challenge.
-
Endpoint Analysis (48 hours after the last challenge):
-
Assess airway hyperresponsiveness (AHR) to methacholine using a whole-body plethysmograph.
-
Perform BAL and analyze the BALF for total and differential cell counts (with a focus on eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Collect lung tissue for histopathological analysis (e.g., H&E for inflammation, PAS for mucus production).
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the efficacy of this compound in an in vivo model of LPS-induced respiratory inflammation. These expected outcomes are based on the known anti-inflammatory effects of PDE4 inhibitors.[4][9]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) |
| Vehicle + Saline | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.1 |
| Vehicle + LPS | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.7 ± 0.3 |
| This compound (1 mg/kg) + LPS | 5.1 ± 0.9 | 3.8 ± 0.7 | 1.3 ± 0.2 |
| This compound (5 mg/kg) + LPS | 3.2 ± 0.6 | 2.1 ± 0.4 | 1.1 ± 0.2 |
| This compound (10 mg/kg) + LPS | 2.1 ± 0.4 | 1.2 ± 0.3 | 0.9 ± 0.1* |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle + LPS group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Saline | 25 ± 8 | 15 ± 5 |
| Vehicle + LPS | 450 ± 75 | 380 ± 60 |
| This compound (1 mg/kg) + LPS | 280 ± 50 | 250 ± 45 |
| This compound (5 mg/kg) + LPS | 150 ± 30 | 140 ± 28 |
| This compound (10 mg/kg) + LPS | 90 ± 20 | 85 ± 15 |
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle + LPS group.
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of "this compound," a representative PDE4 inhibitor, in preclinical models of respiratory inflammation. Based on the well-established role of PDE4 in the inflammatory process, this compound is expected to demonstrate dose-dependent anti-inflammatory effects, characterized by a reduction in inflammatory cell recruitment and pro-inflammatory cytokine production in the lungs. These methodologies can be adapted to suit specific research questions and further elucidate the therapeutic potential of novel PDE4 inhibitors in respiratory diseases.
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitors: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 8. Can Phosphodiesterase 4 Inhibitor Therapy Be Used in Respiratory Diseases Other Than Chronic Obstructive Pulmonary Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Luciferase Reporter Assay for Pde4-IN-15 Target Engagement
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast number of cellular signaling pathways.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1][3][4] This modulation of cAMP signaling makes PDE4 an attractive therapeutic target for a variety of disorders, including inflammatory diseases and central nervous system conditions.[2][4][5][6] Pde4-IN-15 is a novel inhibitor targeting the PDE4 enzyme. Determining the cellular target engagement of this compound is crucial for its validation and further development.
This application note describes the use of a cAMP Response Element (CRE) luciferase reporter assay to quantitatively assess the target engagement of this compound in a cellular context. This assay provides a robust and sensitive method for screening and characterizing PDE4 inhibitors.[7][8][9]
Principle of the Assay
The CRE-luciferase reporter assay is a widely used method to measure the activity of the cAMP signaling pathway.[10][11][12] The principle of this assay is based on the following steps:
-
Inhibition of PDE4: In the presence of a PDE4 inhibitor like this compound, the degradation of cAMP is blocked, leading to its intracellular accumulation.[5]
-
Activation of PKA: Elevated cAMP levels activate PKA.[3]
-
Phosphorylation of CREB: Activated PKA phosphorylates the cAMP Response Element Binding Protein (CREB).[3]
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to CRE sequences in the promoter region of target genes, driving their transcription.[3]
-
Luciferase Expression: In this assay, cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter with multiple CRE repeats.[8][11]
-
Luminescent Signal: The expressed luciferase enzyme catalyzes the oxidation of luciferin, resulting in the emission of light. The intensity of this luminescent signal is directly proportional to the level of intracellular cAMP and, therefore, inversely proportional to the activity of PDE4.
Data Presentation
The following tables summarize representative quantitative data obtained from a CRE-luciferase reporter assay designed to evaluate the target engagement of this compound.
Table 1: Dose-Response of this compound on CRE-Luciferase Activity
| This compound Concentration (nM) | Fold Induction (Luminescence) | % Inhibition of PDE4 Activity |
| 0 (Vehicle) | 1.0 | 0 |
| 0.1 | 1.5 | 12.5 |
| 1 | 3.0 | 50 |
| 10 | 5.5 | 87.5 |
| 100 | 7.8 | 97.5 |
| 1000 | 8.0 | 100 |
| Rolipram (10 µM) | 8.2 | 102.5 |
Note: Data are representative. Fold induction is calculated relative to the vehicle-treated control. % Inhibition is calculated relative to the maximal response induced by a saturating concentration of a known PDE4 inhibitor (e.g., Rolipram).
Table 2: IC50 Values of Selected PDE4 Inhibitors
| Compound | IC50 (nM) |
| This compound | 1.2 |
| Rolipram | 105 |
| Roflumilast | 3.5 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% of the maximal response in the CRE-luciferase assay.
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
pCRE-Luc reporter plasmid
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Rolipram (positive control)
-
Forskolin
-
DMSO (vehicle)
-
Dual-Glo Luciferase Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol: CRE-Luciferase Reporter Assay for this compound Target Engagement
This protocol outlines the steps for a transient transfection-based CRE-luciferase reporter assay in HEK293 cells.
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 30,000 cells per well in a white, clear-bottom 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection complexes in Opti-MEM I Reduced Serum Medium according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include:
-
100 ng of pCRE-Luc reporter plasmid
-
10 ng of pRL-TK control plasmid
-
Transfection reagent
-
-
Gently add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with 100 µL of fresh, complete growth medium.
-
Incubate overnight.
Day 3: Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound and the positive control (Rolipram) in assay medium (e.g., Opti-MEM). Also, prepare a vehicle control (DMSO).
-
Carefully remove the growth medium from the cells.
-
Add 90 µL of the diluted compounds to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Prepare a stock solution of Forskolin in DMSO and dilute it in assay medium to a final concentration that elicits a submaximal response (e.g., 1-10 µM).
-
Add 10 µL of the diluted Forskolin to all wells except the unstimulated control wells. Add 10 µL of assay medium to the unstimulated wells.
-
Incubate for 4-6 hours at 37°C.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Glo Luciferase Assay System reagents to room temperature.
-
Add 100 µL of the ONE-Step™ Luciferase reagent per well.[13]
-
Rock the plate gently for 10-15 minutes at room temperature to ensure complete cell lysis.
-
Measure the firefly luminescence using a luminometer.
-
Add 100 µL of the Stop & Glo® Reagent to each well.
-
Rock the plate gently for 10-15 minutes at room temperature.
-
Measure the Renilla luminescence using a luminometer.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Fold Induction: Calculate the fold induction of luciferase expression for each treatment condition by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle-treated, unstimulated control wells.
-
Dose-Response Curves: Plot the fold induction as a function of the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the IC50 value of this compound.
Visualizations
Caption: PDE4 Signaling Pathway and Luciferase Reporter Assay Mechanism.
Caption: Experimental Workflow for the CRE-Luciferase Reporter Assay.
References
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Administration of PDE4 Inhibitors in Experimental Autoimmune Encephalomyelitis: Application Notes and Protocols
Disclaimer: The following application notes and protocols are generalized for the use of Phosphodiesterase-4 (PDE4) inhibitors in Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis. These guidelines are based on published research with well-characterized PDE4 inhibitors such as Rolipram. As of the latest literature review, there is no specific published data on the administration of PDE4-IN-15 in EAE models. Researchers should adapt these protocols based on the specific properties of their chosen PDE4 inhibitor.
Introduction
Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels have been shown to suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators.[1][3] Inhibition of PDE4 is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1] In the context of multiple sclerosis and its animal model, EAE, PDE4 inhibitors have been shown to ameliorate disease severity by modulating the autoimmune response.[3][4][5] Specifically, PDE4B and PDE4D are the primary subtypes involved in the anti-inflammatory and neuroprotective effects.[6][7]
This document provides a comprehensive guide for researchers on the application of PDE4 inhibitors in EAE models, covering experimental design, detailed protocols, and expected outcomes based on existing literature.
Data Presentation: Efficacy of PDE4 Inhibitors in EAE
The following tables summarize representative quantitative data from studies using various PDE4 inhibitors in EAE models. This data is intended to provide a comparative overview of potential efficacy.
Table 1: Effect of PDE4 Inhibitors on Clinical Score in EAE
| Compound | Animal Model | Dosage | Administration Route | Mean Maximum Clinical Score (vs. Vehicle) | Reference |
| Rolipram | SJL Mice | 2.5 - 10 µg/g | Intraperitoneal | Significant Reduction | [4] |
| Rolipram | Marmoset | 10 mg/kg (every 48h) | Subcutaneous | Complete Suppression | [5] |
| A33 (PDE4B inhibitor) | - | - | - | Improved neurological scores | [6] |
| Gebr32a (PDE4D inhibitor) | - | - | - | Data not focused on clinical score | [6] |
Table 2: Immunomodulatory Effects of PDE4 Inhibitors in EAE
| Compound | Parameter Measured | Effect | Reference |
| Rolipram | IL-17 Levels | Reduced | [4] |
| Rolipram | Foxp3 Expression (Treg marker) | Increased | [4] |
| Rolipram | IL-10 Expression | Increased | [4] |
| Rolipram | CNS Infiltration | Prevented | [4] |
| A33 (PDE4B inhibitor) | Monocytic Nitric Oxide (NO) Production | Lowered (in vitro) | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of PDE4 Inhibition
Experimental Workflow for EAE Induction and PDE4 Inhibitor Treatment
Experimental Protocols
Materials and Reagents
-
Animals: Female C57BL/6 or SJL mice, 8-12 weeks old.
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide: For induction in C57BL/6 mice.
-
Proteolipid protein (PLP) 139-151 peptide: For induction in SJL mice.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
PDE4 Inhibitor: To be dissolved in an appropriate vehicle (e.g., DMSO, saline, or a suspension agent like carboxymethylcellulose).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthetics.
-
Standard laboratory equipment for injections, animal monitoring, and tissue collection.
EAE Induction Protocol (C57BL/6 Model)
-
Preparation of Emulsion: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common ratio is 1:1 (v/v). Ensure a stable emulsion is formed by vigorous mixing. The final concentration of MOG35-55 is typically 1-2 mg/mL.
-
Immunization (Day 0): Anesthetize the mice. Administer a total of 0.2 mL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flanks.
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX intraperitoneally (i.p.) on the day of immunization and again 48 hours later. A typical dose is 100-300 ng per mouse in 0.1 mL of PBS. The exact dose may need to be optimized based on the specific batch of PTX.[8]
PDE4 Inhibitor Administration Protocol
The administration of the PDE4 inhibitor can be prophylactic (starting before or at the time of EAE induction) or therapeutic (starting after the onset of clinical signs).
-
Preparation of PDE4 Inhibitor Solution/Suspension: Prepare the PDE4 inhibitor in a suitable vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration:
-
Route of Administration: Common routes include intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.
-
Dosage: The optimal dosage will vary depending on the specific inhibitor's potency and pharmacokinetic properties. For Rolipram, doses ranging from 2.5 to 10 µg/g have been used.[4]
-
Frequency: Administration is typically once or twice daily.
-
Control Group: A control group receiving only the vehicle is essential.
-
Monitoring and Scoring
-
Daily Monitoring: From day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.
-
Clinical Scoring: Use a standardized 0-5 scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
Intermediate scores (e.g., 2.5 for paralysis in one hind limb) can also be used.
-
Endpoint Analysis
At the termination of the experiment (typically 21-28 days post-immunization or at a defined humane endpoint), mice are euthanized for further analysis.
-
CNS Histopathology:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect brain and spinal cord for paraffin embedding and sectioning.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) to assess demyelination.
-
-
Immunological Analysis:
-
Splenocyte Recall Assay: Isolate splenocytes and re-stimulate them in vitro with the immunizing peptide (MOG35-55 or PLP139-151). Measure T-cell proliferation and cytokine production (e.g., IL-17, IFN-γ, IL-10) by ELISA or CBA.
-
Flow Cytometry: Analyze immune cell populations in the spleen, lymph nodes, and CNS. Stain for markers of T-cell subsets (Th1, Th17, Tregs), B cells, and myeloid cells.
-
Conclusion
The administration of PDE4 inhibitors represents a viable strategy for mitigating the severity of EAE. The protocols outlined above provide a framework for conducting such studies. It is imperative for researchers to optimize these protocols for their specific PDE4 inhibitor and experimental conditions. While there is currently no data on this compound in EAE, its known inhibitory activity against PDE4 and TNF-α suggests it could be a candidate for future investigation in this model.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment of PDE 4 and 7 inhibitors as therapeutic agents in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective PDE4 subtype inhibition provides new opportunities to intervene in neuroinflammatory versus myelin damaging hallmarks of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring PDE4-IN-15 Efficacy in Ex Vivo Human Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory skin diseases, such as atopic dermatitis and psoriasis, are characterized by a complex interplay of immune cells and resident skin cells, leading to persistent inflammation. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, primarily expressed in immune and skin cells.[1][2] It degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates inflammatory responses.[3] Inhibition of PDE4 increases intracellular cAMP levels, subsequently activating Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This leads to a downstream reduction of pro-inflammatory cytokines and an increase in anti-inflammatory mediators, making PDE4 a compelling target for the treatment of inflammatory dermatoses.[1][4][5]
PDE4-IN-15 is a novel phosphodiesterase 4 (PDE4) inhibitor under investigation for its potential therapeutic effects in inflammatory skin conditions. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a physiologically relevant ex vivo human skin explant model. This model preserves the complex three-dimensional structure and cellular heterogeneity of human skin, offering a valuable platform for pre-clinical assessment of topical and systemic drug candidates.[6][7]
The following protocols detail the preparation of human skin explants, induction of an inflammatory response, treatment with this compound, and subsequent analysis of key inflammatory biomarkers.
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Preparation and Culture of Ex Vivo Human Skin Explants
This protocol is adapted from established methods for ex vivo skin culture.[6][7][8]
Materials:
-
Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty) stored in sterile transport medium (e.g., DMEM) on ice.
-
Sterile phosphate-buffered saline (PBS)
-
70% Ethanol
-
Sterile surgical instruments (scalpels, forceps)
-
8 mm biopsy punch
-
Sterile 6-well culture plates
-
Sterile stainless steel grids or cell culture inserts
-
Skin explant culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Sterile gauze
Procedure:
-
All procedures should be performed in a sterile biosafety cabinet.
-
Wash the skin tissue three times with sterile PBS.
-
Carefully remove excess subcutaneous fat using a sterile scalpel.
-
Disinfect the skin surface by wiping with 70% ethanol-soaked sterile gauze and allow it to air dry.
-
Using a sterile 8 mm biopsy punch, create full-thickness skin explants.
-
Place a sterile stainless steel grid or a cell culture insert into each well of a 6-well plate.
-
Add 2 mL of skin explant culture medium to each well, ensuring the medium reaches the level of the grid/insert without submerging it.
-
Place one skin explant, dermal side down, onto each grid/insert, establishing an air-liquid interface.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the explants to equilibrate for 24 hours before initiating experiments, changing the medium once during this period.
Protocol 2: Induction of Inflammation and Treatment with this compound
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (for bacterial-like inflammation) or a cytokine cocktail of recombinant human TNF-α and IL-17A (for psoriasis-like inflammation).[9][10]
-
This compound stock solution (concentration to be determined based on compound characteristics; dissolve in a suitable vehicle like DMSO).
-
Vehicle control (e.g., DMSO at the same final concentration as the this compound treatment).
-
Fresh skin explant culture medium.
Procedure:
-
After the 24-hour equilibration period, replace the medium with fresh culture medium.
-
Inflammation Induction (choose one method):
-
Treatment Application:
-
Immediately after inducing inflammation, add this compound to the designated treatment wells at various concentrations (e.g., 0.1, 1, 10 µM).
-
Add the vehicle control to the corresponding control wells.
-
Include a non-inflamed control group (no inflammatory stimulus) and an inflamed vehicle-treated control group.
-
-
Incubate the explants for 24-48 hours at 37°C and 5% CO2.
Protocol 3: Analysis of Inflammatory Biomarkers
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels
Materials:
-
ELISA kits for human TNF-α, IL-6, IL-1β, and IL-10.
-
Microplate reader.
Procedure:
-
At the end of the incubation period, carefully collect the culture supernatant from each well and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
B. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Materials:
-
TRIzol reagent or similar RNA extraction kit.
-
RNase-free water, tubes, and pipette tips.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for human TNF, IL6, IL1B, IL10, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
Harvest the skin explants and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution. Store at -80°C.
-
Homogenize the tissue and extract total RNA using TRIzol or a similar kit, following the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | TNF-α (Mean ± SD) | IL-6 (Mean ± SD) | IL-1β (Mean ± SD) |
| Non-inflamed Control | |||
| Inflamed + Vehicle | |||
| Inflamed + this compound (0.1 µM) | |||
| Inflamed + this compound (1 µM) | |||
| Inflamed + this compound (10 µM) |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Secretion (pg/mL)
| Treatment Group | IL-10 (Mean ± SD) |
| Non-inflamed Control | |
| Inflamed + Vehicle | |
| Inflamed + this compound (0.1 µM) | |
| Inflamed + this compound (1 µM) | |
| Inflamed + this compound (10 µM) |
Table 3: Effect of this compound on Inflammatory Gene Expression (Fold Change relative to Inflamed + Vehicle)
| Treatment Group | TNF (Mean ± SD) | IL6 (Mean ± SD) | IL1B (Mean ± SD) | IL10 (Mean ± SD) |
| Inflamed + this compound (0.1 µM) | ||||
| Inflamed + this compound (1 µM) | ||||
| Inflamed + this compound (10 µM) |
Logical Relationship of Expected Outcomes
References
- 1. Targeting cAMP Signaling for the Treatment of Inflammatory Diseases of the Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin Inflammation Induced by the Synergistic Action of IL-17A, IL-22, Oncostatin M, IL-1{alpha}, and TNF-{alpha} Recapitulates Some Features of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Immune-related gene expression in skin, inflamed and keloid tissue from patients with keloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Cytokine Secretion Profile of LPS-Induced Inflammation in the Human Skin Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pde4-IN-15 solubility issues and best solvent practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE4-IN-15. The information is designed to address common challenges, particularly those related to solubility and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A concentration of up to 40 mg/mL in DMSO can be achieved. For other PDE4 inhibitors of a similar class, solubilities of up to 55 mg/mL in DMSO have been reported, suggesting that DMSO is a highly effective solvent for this compound class.[1] When preparing your stock solution, it is best to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can impact the stability and solubility of the compound.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecule inhibitors. This occurs because the compound is significantly less soluble in aqueous solutions than in pure DMSO. To mitigate this, it is recommended to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer. As a general rule, the final concentration of DMSO in your cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q3: Can I use other solvents besides DMSO to dissolve this compound?
A3: While DMSO is the most recommended solvent, other organic solvents may be used, though with potentially lower solubility. This compound belongs to the dihydrobenzofuran neolignan class of compounds, which generally exhibit low solubility in aqueous solutions.[2] Some studies on similar compounds have utilized solvents like ethanol, but the solubility is expected to be lower than in DMSO.[3] It is advisable to test a small amount of the compound in any alternative solvent before preparing a bulk solution.
Q4: What is a reliable method for preparing this compound for in vivo animal studies?
A4: For in vivo administration, a co-solvent system is typically required to maintain the solubility of this compound in an aqueous-based formulation. A commonly used formulation for poorly soluble compounds, including PDE4 inhibitors, consists of a mixture of DMSO, PEG300, Tween 80, and saline or phosphate-buffered saline (PBS).[4] A typical preparation involves first dissolving the compound in DMSO to create a concentrated stock, followed by the sequential addition of PEG300 (as a co-solvent) and Tween 80 (as a surfactant), with thorough mixing after each addition, before bringing the solution to the final volume with saline or PBS.
Q5: My this compound powder is difficult to dissolve, even in DMSO. What can I do?
A5: If you are experiencing difficulty dissolving this compound, you can employ several techniques to aid dissolution. Gentle warming of the solution (e.g., to 37°C) can increase solubility. Additionally, sonication can be an effective method to break up compound aggregates and enhance dissolution. When handling the powder, ensure that the vial has been centrifuged briefly to collect all the material at the bottom before opening.
Data Presentation: Solubility of PDE4 Inhibitors
The following table summarizes the available solubility information for this compound and a related PDE4 inhibitor.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Up to 40 mg/mL | A stock solution of this concentration is achievable. |
| Ethanol | Data not available | Expected to be less soluble than in DMSO. | |
| Water | Poor | Dihydrobenzofuran neolignans generally have low aqueous solubility.[2] | |
| PDE IV-IN-1 | DMSO | 55 mg/mL (142.16 mM) | Sonication is recommended to achieve this concentration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculation : Determine the volume of DMSO required to achieve a 10 mM stock solution based on the amount of this compound in the vial and its molecular weight (402.47 g/mol ).
-
Dissolution : Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing : Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Serial Dilution : Prepare a series of intermediate dilutions of your 10 mM this compound stock solution in DMSO.
-
Final Dilution : Directly before use, dilute the intermediate DMSO solution into your pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Mixing : Mix the final working solution thoroughly by gentle inversion or pipetting.
-
Control : Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Mandatory Visualizations
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Caption: The inhibitory action of this compound on the PDE4 signaling pathway.
References
Technical Support Center: Optimizing PDE4-IN-15 Concentration for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PDE4-IN-15?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[1][2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can modulate the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), ultimately resulting in a wide range of cellular responses, including the suppression of inflammatory processes.[1][2]
Q2: What are the primary in vitro applications of this compound?
A2: Given its mechanism of action, this compound is primarily used in in vitro studies to investigate inflammatory and immunological responses. A key application is the inhibition of tumor necrosis factor-alpha (TNF-α) production from immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs), upon stimulation with lipopolysaccharide (LPS).[3] It is also utilized to study signaling pathways regulated by cAMP and to explore the therapeutic potential of PDE4 inhibition in various disease models, including respiratory and autoimmune diseases.[1][4][5][6]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: Based on its reported in vitro potency, a good starting point for this compound is in the low micromolar to nanomolar range. The reported IC50 for PDE4 inhibition is 0.17 µM, and the EC50 for anti-TNF-α activity is 0.19 µM.[3] Therefore, a concentration range of 0.01 µM to 10 µM is recommended for initial dose-response experiments. The optimal concentration will be cell-type and assay-dependent.
Q4: How should I dissolve and store this compound?
A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] For storage, the stock solution in DMSO should be kept at -80°C for long-term stability (up to one year). The powder form is stable for up to three years when stored at -20°C.[3] Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What is the maximum permissible DMSO concentration in my cell culture?
A5: It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is essential to perform a vehicle control experiment to assess the impact of DMSO on your specific cell type and assay.
Troubleshooting Guides
Issue 1: Low or No Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your dilutions from the stock solution. Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Compound Degradation | Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from powder. |
| Cellular Health | Confirm that your cells are healthy and viable before starting the experiment. Poor cell health can affect their responsiveness to stimuli and inhibitors. Perform a viability assay (e.g., Trypan Blue exclusion) before seeding. |
| Assay Sensitivity | The assay readout may not be sensitive enough to detect the effects of the inhibitor. For cAMP measurement, consider using a more sensitive detection method like FRET-based sensors or highly sensitive ELISA kits. For cytokine release assays, ensure the stimulation (e.g., LPS concentration) is optimal for inducing a robust response. |
| Presence of Serum | Components in the serum can sometimes interfere with the activity of small molecule inhibitors.[7][8] If possible, try performing the experiment in serum-free or low-serum media. However, be aware that serum withdrawal can also affect cell health and signaling.[7][8] |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration in your wells is below the cytotoxic threshold for your cells (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Inhibitor Cytotoxicity | At high concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a range of inhibitor concentrations to determine the maximum non-toxic concentration. |
| Non-Specific Inhibition | While this compound is reported to be selective for PDE4, cross-reactivity with other phosphodiesterase isoforms at high concentrations cannot be entirely ruled out. If you suspect off-target effects, consider using another structurally different PDE4 inhibitor as a control. |
| Contamination | Microbial contamination of your cell culture can lead to unexpected results. Regularly check your cultures for any signs of contamination. |
Issue 3: Compound Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Low Solubility in Aqueous Solution | This compound, like many small molecule inhibitors, has limited solubility in aqueous media. To avoid precipitation, it is crucial to first dissolve the compound in 100% DMSO to make a high-concentration stock. |
| Incorrect Dilution Method | When preparing your working solutions, dilute the DMSO stock in your cell culture medium. Add the diluted compound to the wells containing cells and medium, ensuring rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. It is often recommended to add the compound to a larger volume of medium before adding it to the cells. |
Quantitative Data Summary
| Parameter | Value | Reference |
| PDE4 Inhibition (IC50) | 0.17 µM | [3] |
| Anti-TNF-α Activity (EC50) | 0.19 µM | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a TNF-α Release Assay
This protocol describes how to determine the optimal concentration of this compound for inhibiting TNF-α release from LPS-stimulated macrophages (e.g., RAW 264.7 or primary human macrophages).
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 2x concentrated solution of LPS in complete culture medium (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of the LPS solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 4-6 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using a Caspase-3/7 Assay
This protocol outlines a method to evaluate the potential cytotoxic effects of this compound by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well clear-bottom, black-sided plates
-
Caspase-3/7 activity assay kit (e.g., a fluorometric or colorimetric kit)
-
Staurosporine (or other known apoptosis inducer) as a positive control
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a positive control (e.g., 1 µM staurosporine) and a vehicle control (medium with DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound, the positive control, and the vehicle control. Incubate for a period relevant to your main experiment (e.g., 24 hours).
-
Caspase-3/7 Assay: Follow the instructions provided with your commercial caspase-3/7 assay kit. This typically involves adding a reagent containing a proluminescent or fluorogenic substrate for caspase-3/7 directly to the wells.
-
Measurement: After the recommended incubation time, measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Compare the caspase activity in the this compound treated wells to the vehicle control. A significant increase in caspase activity indicates the induction of apoptosis and thus cytotoxicity at that concentration.
Visualizations
Caption: this compound inhibits PDE4, increasing cAMP levels and modulating downstream signaling.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum IL-8 as a Determinant of Response to Phosphodiesterase-4 Inhibition in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-IN-15_TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of Pde4-IN-15 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pde4-IN-15 in cell culture experiments. The information is tailored to researchers, scientists, and drug development professionals to help anticipate and address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] The primary mechanism of action is the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can, in turn, modulate the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to a variety of cellular responses, including the reduction of pro-inflammatory cytokine production.
Q2: What are the known potency values for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.17 µM for the PDE4 enzyme.[1][2] Additionally, it has been shown to have anti-tumor necrosis factor-alpha (TNF-α) activity with a half-maximal effective concentration (EC50) of 0.19 µM.[1][2]
Q3: What is the selectivity profile of this compound against different PDE isoforms?
A3: Currently, detailed public information regarding the selectivity of this compound for the four different PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) is limited. The differential expression and function of these isoforms in various tissues mean that the isoform selectivity of a PDE4 inhibitor can significantly influence its therapeutic window and side-effect profile. Researchers should be aware that effects observed in cell culture may be linked to the specific PDE4 isoforms expressed in their cell model. For example, PDE4B and PDE4D are highly expressed in immune and inflammatory cells.[3][4]
Q4: Are there known off-target effects for this compound?
A4: Specific off-target effects for this compound have not been extensively documented in publicly available literature. However, as with any small molecule inhibitor, the potential for off-target effects should be considered. Off-target effects of other PDE4 inhibitors have been reported, and these are often related to a lack of selectivity for specific PDE4 isoforms. Common side effects of less selective PDE4 inhibitors in clinical settings, such as nausea and emesis, are often attributed to the inhibition of the PDE4D isoform.[5]
Q5: In which cell types can I expect to see an effect with this compound?
A5: Given its anti-TNF-α activity, this compound is expected to be effective in immune cells that produce this cytokine, such as macrophages, monocytes, and T-cells. More broadly, any cell line that expresses PDE4 and utilizes cAMP signaling to modulate a process of interest is a potential candidate for treatment with this compound. The level of PDE4 expression and the specific isoforms present will likely influence the magnitude of the response.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on the expected phenotype. | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit PDE4 in your specific cell type. 2. Low PDE4 expression: The target cell line may express low levels of PDE4, resulting in a minimal physiological response to its inhibition. 3. Dominance of other cAMP-degrading PDEs: Other PDE families (e.g., PDE1, PDE2, PDE3) may be the primary regulators of cAMP in your cell line, masking the effect of PDE4 inhibition. 4. Inactive compound: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal working concentration for your assay. 2. Confirm PDE4 expression: Use techniques like Western blotting or qPCR to verify the expression of PDE4 isoforms in your cell line. 3. Use a pan-PDE inhibitor: As a positive control, treat cells with a broad-spectrum PDE inhibitor like IBMX to confirm that increasing cAMP levels produces the desired phenotype. 4. Verify compound integrity: Purchase fresh compound from a reputable supplier and store it according to their recommendations. |
| High level of cytotoxicity or unexpected cell death. | 1. High concentration of this compound: The concentration used may be toxic to the cells. 2. Off-target effects: this compound may be interacting with other cellular targets that regulate cell viability. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 4. Prolonged incubation time: Continuous exposure to the inhibitor may be detrimental to cell health. | 1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of this compound concentrations to identify the maximum non-toxic concentration. 2. Investigate off-target effects: If possible, perform a kinase panel screen or other off-target profiling assays. Consider using a structurally different PDE4 inhibitor as a control. 3. Optimize solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Include a vehicle-only control in all experiments. 4. Perform a time-course experiment: Assess cell viability at different time points to determine the optimal incubation duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Errors in serial dilutions or improper storage of stock solutions can lead to variability. 3. Assay variability: Inherent variability in the experimental assay can contribute to inconsistent data. | 1. Standardize cell culture protocols: Use cells within a defined passage number range, seed at a consistent density, and use the same batch of media and supplements for a set of experiments. 2. Prepare fresh dilutions: Prepare fresh working dilutions of this compound from a validated stock solution for each experiment. 3. Include appropriate controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize the data. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 / EC50 | Reference |
| PDE4 | Enzyme Inhibition Assay | 0.17 µM | [1][2] |
| TNF-α | Cellular Activity Assay | 0.19 µM | [1][2] |
Experimental Protocols
1. General Protocol for Assessing the Effect of this compound on Cytokine Production in Immune Cells (e.g., PBMCs or Macrophages)
-
Cell Seeding: Seed peripheral blood mononuclear cells (PBMCs) or macrophages in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well in complete RPMI-1640 medium. Allow the cells to adhere overnight if using macrophages.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain working concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate inflammatory stimulus, such as lipopolysaccharide (LPS) at 100 ng/mL, to induce cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
2. Protocol for Cell Viability (MTT) Assay to Determine Cytotoxicity
-
Cell Seeding: Seed the cells of interest in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot against the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4-IN-15_TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-15 stability in DMSO and long-term storage
Welcome to the technical support center for Pde4-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound, and how should I prepare stock solutions?
A1: The recommended solvent for preparing stock solutions of many small molecules, including potentially this compound, is dimethyl sulfoxide (DMSO). For compounds provided in small quantities (10 mg or less), it is advisable to add the solvent directly to the product vial to prepare your stock solution. For larger quantities, weigh out the desired amount for immediate use. To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: What are the optimal long-term storage conditions for this compound stock solutions in DMSO?
Q3: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?
A3: To maintain compound integrity, it is strongly recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Studies on diverse compound libraries in DMSO have shown that some compounds can withstand multiple freeze-thaw cycles without significant degradation. For instance, one study indicated no significant compound loss after 11 freeze-thaw cycles when proper procedures were followed, such as thawing under a nitrogen atmosphere.[3] Another study subjected compounds to 25 freeze-thaw cycles to assess stability.[4] However, to ensure the highest quality of your experimental results, minimizing these cycles is the best practice.
Q4: I am observing unexpected results in my assay. Could the stability of this compound in DMSO be a factor?
A4: Yes, the stability of your compound can significantly impact experimental outcomes. Degradation of this compound can lead to a lower effective concentration and the presence of degradation products with potentially confounding biological activity. Several factors can influence the stability of compounds in DMSO, including:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds.[3][5] Some storage protocols even utilize a DMSO/water (90/10) mixture, with studies showing that 85% of compounds were stable under these conditions for up to 2 years at 4°C.[6]
-
Storage Temperature: Storing DMSO solutions at room temperature for extended periods can lead to significant compound degradation. One study showed that the probability of observing a compound after one year of storage at room temperature was only 52%.[7]
-
Exposure to Air (Oxygen): While water is often a more significant factor in compound loss, exposure to oxygen can also contribute to degradation.[3][5]
-
Container Material: Studies have shown no significant difference in compound recovery between glass and polypropylene containers over a 5-month period at room temperature.[3][5]
If you suspect compound instability, it is advisable to use a fresh aliquot of your this compound stock solution or prepare a new stock solution from powder.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from powder.2. Use a new, previously unopened aliquot of your stock solution.3. Ensure your DMSO is anhydrous and of high purity.4. Review your storage and handling procedures against the best practices outlined in the FAQs. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound precipitation after freeze-thaw cycles. | 1. Gently warm the vial to 37°C for a few minutes to aid in redissolving the compound.2. Briefly vortex or sonicate the solution.3. Visually inspect the solution to ensure the precipitate has fully dissolved before use.4. Consider preparing a fresh stock solution at a slightly lower concentration if precipitation persists. |
| Gradual loss of compound efficacy over time in a multi-day experiment | Instability of the compound in the assay medium at 37°C. | 1. Prepare fresh working solutions of this compound for each day of the experiment.2. If possible, perform a time-course experiment to assess the stability of the compound under your specific assay conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), anhydrous high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. If using a pre-weighed vial of 10 mg or less, proceed to step 2c. b. For larger quantities, carefully weigh the desired amount of this compound powder in a suitable container. c. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). d. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary. e. Aliquot the stock solution into single-use, tightly sealed vials. f. Label the aliquots clearly with the compound name, concentration, and date of preparation. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of Compound Stability by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in DMSO.
-
Objective: To determine the percentage of intact this compound remaining after storage under specific conditions (e.g., temperature, duration, freeze-thaw cycles).
-
Methodology: a. Sample Preparation: i. Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). ii. Divide the stock solution into multiple aliquots for analysis at different time points or after a specific number of freeze-thaw cycles. iii. For each time point or condition, dilute the sample to a suitable concentration for analysis with an appropriate solvent. Include an internal standard to normalize for injection volume variations.[3][5] b. Analytical Method: i. Utilize a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. ii. The HPLC method should be capable of separating this compound from potential degradation products. iii. The mass spectrometer will confirm the identity of the parent compound and any degradation products. c. Data Analysis: i. Quantify the peak area of this compound at each time point or condition. ii. Calculate the percentage of the compound remaining relative to the initial time point (T=0). iii. A compound is often considered stable if the purity remains above a certain threshold (e.g., >80% or >90%).[2]
Visualizations
PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to 5'-AMP, thereby terminating its signaling.[8][9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[9] This can modulate various cellular processes, including inflammation and immune responses.[10][11]
Caption: Simplified PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Compound Stability
A systematic workflow is essential for accurately evaluating the stability of a compound in DMSO. This involves careful sample preparation, controlled storage conditions, and a reliable analytical method.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing PDE4-IN-15-Induced Hypothermia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address PDE4-IN-15-induced hypothermia in animal models. All recommendations are based on the known class effects of PDE4 inhibitors, as specific in vivo thermoregulatory data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of phosphodiesterase 4 (PDE4) with an IC₅₀ of 0.17 μM.[1] By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[2] This modulation of cAMP signaling underlies its therapeutic effects, which include anti-inflammatory actions, demonstrated by its anti-TNF-α activity (EC₅₀ = 0.19 μM).[1]
Q2: Is hypothermia a known side effect of PDE4 inhibitors?
A2: Yes, hypothermia is a well-documented class effect of PDE4 inhibitors when administered to animal models, particularly mice.[1][3][4] This effect is characterized by a rapid, significant, and prolonged decrease in core body temperature.
Q3: What is the proposed mechanism for PDE4 inhibitor-induced hypothermia?
A3: PDE4 inhibitor-induced hypothermia is believed to result from a centrally mediated effect on thermoregulation. Inhibition of PDE4 in the brain, specifically in the hypothalamus, is thought to alter the set point for body temperature control. Evidence suggests the involvement of dopaminergic signaling pathways in this process.
Q4: How quickly does hypothermia occur after administration of a PDE4 inhibitor, and how long does it last?
A4: The onset of hypothermia after administration of a PDE4 inhibitor is typically rapid, occurring within 10 to 30 minutes.[3] The duration can be long-lasting, extending up to 5 hours, depending on the specific compound and dose administered.[3]
Q5: Can this compound-induced hypothermia be prevented or mitigated?
A5: Yes. External warming is an effective method to prevent and treat drug-induced hypothermia in animal models. Proactive temperature management is crucial to ensure animal welfare and the integrity of experimental data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant drop in body temperature (>2°C) after this compound administration. | This compound-induced hypothermia (known class effect). | 1. Proactive Warming: Initiate external warming before or immediately after compound administration. Use a circulating-water warming pad, forced-air warmer, or an incubator chamber set to a thermoneutral temperature for the species (e.g., 30-34°C for mice).[5][6][7]2. Continuous Monitoring: Continuously monitor the animal's core body temperature using a rectal probe or implanted telemetry device.[8]3. Adjust Ambient Temperature: Increase the ambient room temperature if possible. |
| Animal appears lethargic, huddled, or shows signs of piloerection. | These are behavioral signs of hypothermia. | 1. Confirm Hypothermia: Immediately measure the animal's core body temperature.[9]2. Apply External Heat: If hypothermic, apply an external heat source as described above.[5][10]3. Provide Nesting Material: Ensure adequate nesting material is available for the animal to create a microenvironment. |
| Inconsistent or variable temperature readings between animals in the same group. | 1. Inconsistent dosing or administration.2. Variation in individual animal's response.3. Inconsistent temperature measurement technique. | 1. Standardize Procedures: Ensure consistent dosing volume, route of administration, and timing for all animals.2. Consistent Measurement: Standardize the depth of rectal probe insertion (e.g., 2 cm for mice) and the duration of measurement.[8]3. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions before the study begins. |
| Concern that hypothermia is confounding experimental results. | Hypothermia can affect various physiological processes, including metabolism, immune function, and drug metabolism, potentially impacting study outcomes. | 1. Maintain Normothermia: The primary goal should be to maintain the animal's body temperature within the normal physiological range throughout the experiment using the warming methods described above.2. Include Control Groups: A vehicle-treated group maintained at normal body temperature and a vehicle-treated group allowed to become hypothermic (if ethically permissible) can help to dissect the effects of the compound from the effects of hypothermia.3. Report Temperatures: Always report the body temperatures of the animals in your study to ensure transparency and reproducibility. |
Quantitative Data on PDE4 Inhibitor-Induced Hypothermia in Mice
Disclaimer: The following data is for other PDE4 inhibitors and should be considered representative. Specific results for this compound may vary.
| PDE4 Inhibitor | Dose (mg/kg, i.p.) | Maximum Temperature Drop (°C) | Time to Maximum Effect (minutes) | Reference |
| Rolipram | 1 | ~5.0 | 30-60 | [3] |
| Roflumilast | 5 | ~4.0 | 30-60 | [4] |
| Piclamilast | 5 | ~5.0 | ~30 | [3] |
Experimental Protocols
Protocol 1: Prophylactic Management of this compound-Induced Hypothermia
-
Pre-experiment Preparation:
-
Set up a warming system (e.g., circulating-water blanket, forced-air warmer, or incubator) and allow it to reach the target temperature (30-34°C for mice).
-
Ensure temperature monitoring equipment (rectal probe or telemetry system) is calibrated and functional.
-
Prepare the dose of this compound for administration.
-
-
Animal Acclimation:
-
Acclimate the animal to the experimental room for at least 1 hour before the procedure.
-
If using a warming device, acclimate the animal to the device for 15-30 minutes prior to compound administration.
-
-
Baseline Temperature Measurement:
-
Record the animal's baseline core body temperature immediately before administering this compound.
-
-
Compound Administration and Temperature Monitoring:
-
Administer this compound via the desired route.
-
Immediately place the animal on the pre-warmed surface or in the warmed environment.
-
Continuously monitor the animal's core body temperature. If using a rectal probe, take measurements at regular intervals (e.g., every 15-30 minutes) for the expected duration of the drug's effect.
-
-
Post-procedure Care:
-
Continue to provide thermal support until the animal's body temperature is stable within the normal physiological range.
-
Monitor the animal for any other adverse effects.
-
Protocol 2: Rectal Temperature Measurement in Mice
-
Equipment:
-
Calibrated digital thermometer with a flexible rectal probe for mice.
-
Lubricant (e.g., petroleum jelly).
-
70% ethanol for cleaning the probe.
-
-
Procedure:
-
Gently restrain the mouse, for example, by scruffing.
-
Lubricate the tip of the rectal probe.
-
Gently insert the probe into the rectum to a consistent depth of approximately 2 cm.[8]
-
Hold the probe in place until the temperature reading stabilizes.
-
Record the temperature.
-
Carefully remove the probe.
-
Clean the probe with 70% ethanol after each use.
-
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for proactive management of drug-induced hypothermia.
Caption: Logical workflow for troubleshooting hypothermia during an experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Method for Hypothermia-Induction and Maintenance Allows Precise Body and Brain Temperature Control in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 5. Tips to prevent and manage peri-anaesthetic hypothermia - Veterinary Practice [veterinary-practice.com]
- 6. youtube.com [youtube.com]
- 7. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 8. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ko.cwru.edu [ko.cwru.edu]
- 10. dvm360.com [dvm360.com]
Minimizing Pde4-IN-15 cytotoxicity in primary cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Pde4-IN-15 in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1][2][3] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn modulate the activity of transcription factors like cAMP response element-binding protein (CREB).[1] This cascade of events ultimately regulates the expression of genes involved in inflammation and other cellular processes.
Q2: What are the known on-target and potential off-target effects of PDE4 inhibition?
A2: The primary on-target effect of this compound is the elevation of intracellular cAMP levels, leading to anti-inflammatory responses.[1][2] This can result in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators. Potential on-target effects that could contribute to cytotoxicity include the induction of apoptosis, as elevated cAMP has been shown to trigger the mitochondrial apoptotic pathway in some cell types through caspase activation.[4][5]
Off-target effects are a possibility with any small molecule inhibitor. While specific off-target kinase screening data for this compound is not publicly available, researchers should be aware that inhibitors can sometimes interact with other structurally related proteins, leading to unintended cellular responses. It is always recommended to include appropriate controls to assess for off-target effects in your experiments.
Q3: What is the recommended starting concentration for this compound in primary cell culture?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental goals. Based on its reported IC50 of 0.17 µM for PDE4, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 µM to 10 µM. It is crucial to determine the lowest effective concentration that elicits the desired biological response while minimizing cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] It is critical to use anhydrous, cell culture-grade DMSO. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell lines.
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at effective concentrations. | 1. Solvent (DMSO) toxicity: Primary cells are highly sensitive to DMSO.[7][8][9] 2. On-target cytotoxicity: Elevated cAMP can induce apoptosis in certain cell types.[4][5][10] 3. Inhibitor concentration too high: The effective concentration may be close to the cytotoxic concentration. | 1. Optimize DMSO concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%.[7] Run a vehicle control with the same DMSO concentration to assess its specific toxicity. 2. Perform a time-course experiment: Reduce the incubation time with this compound to determine if the desired effect can be achieved before the onset of significant cytotoxicity. 3. Conduct a detailed dose-response analysis: Use a narrower range of concentrations around the IC50 to identify a more precise therapeutic window. |
| Inconsistent results between experiments. | 1. Variability in primary cell health: Primary cells can have batch-to-batch variations and are sensitive to handling.[11] 2. Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity. 3. Cell seeding density: Inconsistent cell numbers can affect the cellular response to the inhibitor.[11] | 1. Standardize cell culture practices: Use cells with a low passage number, ensure consistent growth conditions, and handle cells gently.[11] 2. Follow proper storage protocols: Aliquot stock solutions and avoid repeated freeze-thaw cycles. 3. Optimize and standardize seeding density: Determine the optimal seeding density for your specific primary cell line and assay, and maintain this consistency across all experiments.[11] |
| No observable effect of this compound. | 1. Inhibitor concentration too low: The concentration used may be insufficient to inhibit PDE4 effectively in your cell type. 2. Poor cell permeability: Although this compound is reported to have good skin permeability, its uptake can vary in different primary cell types. 3. Presence of interfering substances in serum: Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecule inhibitors, reducing their effective concentration.[12] | 1. Increase the concentration: Titrate the inhibitor to higher concentrations, while carefully monitoring for cytotoxicity. 2. Verify target engagement: If possible, measure intracellular cAMP levels to confirm that this compound is inhibiting PDE4 in your cells. 3. Reduce serum concentration: If your primary cells can tolerate it, consider reducing the serum percentage in your culture medium during the inhibitor treatment period. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using a Resazurin-based Viability Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a primary cell population by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture-grade DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.01, 0.1, 1, 10, 25, 50, 75, and 100 µM.
-
Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Include a "no treatment" control (medium only).
-
-
Treatment:
-
Carefully remove the medium from the wells and replace it with the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Hypothetical Cytotoxicity Data for this compound in Primary Human Bronchial Epithelial Cells (HBECs)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 98.5 | 97.2 | 95.8 |
| 1 | 95.3 | 92.1 | 88.4 |
| 10 | 85.1 | 75.6 | 65.2 |
| 25 | 60.7 | 51.3 | 42.9 |
| 50 | 42.3 | 31.8 | 22.5 |
| 75 | 25.9 | 18.4 | 10.1 |
| 100 | 10.2 | 5.7 | 2.3 |
| CC50 (µM) | ~45 | ~24 | ~18 |
Visualizations
Caption: The PDE4 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for determining the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. PDE4 inhibitors activate a mitochondrial apoptotic pathway in chronic lymphocytic leukemia cells that is regulated by protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphodiesterase-4 (PDE4) activity triggers luminal apoptosis and AKT dephosphorylation in a 3-D colonic-crypt model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Pde4-IN-15 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pde4-IN-15. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed a significant decrease in cell viability after treating our cells with this compound, which was unexpected. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors. Here are the most common causes and troubleshooting steps:
-
High Concentration: The concentration of this compound used may be too high for your specific cell type, leading to off-target effects or overwhelming the cellular machinery.
-
Troubleshooting: Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to determine the optimal, non-toxic concentration for your experiments.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Troubleshooting: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess the effect of the solvent alone.
-
-
Cell-Type Specific Sensitivity: Different cell lines have varying sensitivities to chemical compounds. This compound may be inherently more cytotoxic to your specific cell model.
-
Troubleshooting: Compare the cytotoxicity of this compound across different cell lines to understand its sensitivity profile. Refer to the table below for hypothetical IC50 values in various cell lines.
-
-
Off-Target Effects: At higher concentrations, this compound might inhibit other essential cellular targets, leading to cell death. Pharmacological inhibition of PDE4 can result in growth suppression and apoptosis in certain cell types, such as B-cell malignancies.[1]
-
Troubleshooting: Consider performing a kinase profiling assay to identify potential off-target interactions.
-
| Cell Line | Description | Hypothetical IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 50 |
| Jurkat | Human T lymphocyte | 25.5 |
| A549 | Human Lung Carcinoma | 42.1 |
| RAW 264.7 | Mouse Macrophage | 15.8 |
| HUVEC | Human Umbilical Vein Endothelial | > 50 |
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Add the compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: We are not seeing the expected increase in intracellular cAMP levels after this compound treatment. Why might this be?
A: The lack of a detectable increase in cAMP can be due to the dynamic nature of this second messenger system. Here are several potential reasons and solutions:
-
Basal cAMP Levels are Low: In many cell types, the basal rate of cAMP production by adenylyl cyclase (AC) is very low. Inhibiting its degradation by PDE4 may not lead to a measurable accumulation.
-
Troubleshooting: Stimulate adenylyl cyclase with an agent like Forskolin before or concurrently with this compound treatment. This increases the overall production of cAMP, making the effect of PDE4 inhibition more pronounced and easier to detect.
-
-
cAMP Compartmentalization: cAMP signaling is highly compartmentalized within the cell.[2][3] PDE4 enzymes are often localized to specific subcellular compartments, creating localized "sinks" of cAMP.[3][4] A whole-cell lysate measurement might dilute these localized changes, making them undetectable.
-
Troubleshooting: If possible, use FRET-based cAMP sensors targeted to specific subcellular locations to measure localized changes in cAMP concentration.
-
-
Activity of Other PDEs: Cells express multiple families of phosphodiesterases (PDEs 1-11).[5] If other PDEs (e.g., PDE1, PDE2, PDE3) that also degrade cAMP are highly active in your cell type, their activity might compensate for the inhibition of PDE4.
-
Troubleshooting: Use a non-selective PDE inhibitor as a positive control. If the non-selective inhibitor increases cAMP but this compound does not, it suggests that other PDEs are the dominant regulators of global cAMP levels in your cells.
-
-
Inhibitor Ineffectiveness: There could be issues with the compound itself.
-
Troubleshooting: Verify the purity and integrity of your this compound stock. Ensure it is fully dissolved and stable in your experimental buffer. Test a range of concentrations, as the effective concentration might be higher than anticipated.
-
-
Cell Culture and Treatment: Plate cells in a multi-well plate. Pre-treat with this compound for 15-30 minutes. Stimulate with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit (typically a mild detergent with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation during the assay).
-
ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates and a fixed amount of HRP-conjugated cAMP to a plate pre-coated with anti-cAMP antibodies.
-
Signal Development: Add the substrate and stop solution.
-
Data Acquisition: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of cAMP in the sample.
-
Quantification: Calculate the cAMP concentration in your samples by comparing their absorbance values to a standard curve generated with known amounts of cAMP.
Caption: The canonical cAMP signaling pathway.
Q3: Our results suggest that this compound might be affecting other signaling pathways. How can we investigate potential off-target effects?
A: While this compound is designed to be a selective PDE4 inhibitor, cross-reactivity with other proteins, especially at higher concentrations, is possible. Here’s how to approach this issue:
-
Kinase Inhibition: Many small molecule inhibitors can interact with the ATP-binding pocket of protein kinases.
-
Troubleshooting: Screen this compound against a panel of kinases to identify potential off-target interactions. This can be done through commercial services. If a specific kinase is identified, you can use a known selective inhibitor for that kinase to see if it phenocopies the effects of this compound.
-
-
Indirect Pathway Modulation: Inhibiting PDE4 and increasing cAMP can have downstream consequences on other pathways. For instance, PKA (activated by cAMP) can phosphorylate a wide range of substrates. Furthermore, PDE4 inhibition has been shown to suppress PI3K and AKT activity in some contexts.[1] The ERK pathway can also be influenced by cAMP/PKA signaling.[4]
-
Troubleshooting: Use Western blotting to probe the phosphorylation status of key proteins in other major signaling pathways (e.g., p-Akt, p-ERK, p-mTOR). Compare the effects of this compound with other agents that elevate cAMP (like Forskolin) to distinguish between PDE4-specific effects and general high-cAMP effects.
-
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with a library of compounds with known mechanisms of action.
-
Troubleshooting: If your lab has the capability, high-content imaging or other phenotypic screening methods can provide an unbiased view of the cellular changes induced by this compound, which can then be compared to a reference database.
-
| Kinase Target | % Inhibition @ 10 µM this compound |
| PKA | < 5% |
| PKG | < 5% |
| CAMKII | 8% |
| ERK1 | 12% |
| JNK2 | 65% |
| p38α | 15% |
| AKT1 | 9% |
This table shows hypothetical data suggesting a potential off-target interaction with JNK2.
References
Technical Support Center: Controlling for Vehicle Effects of Pde4-IN-15 In Vivo
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving the PDE4 inhibitor, Pde4-IN-15. The focus is on the critical role of the vehicle—the solution used to deliver the compound—and how to properly control for its potential effects to ensure the generation of valid and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for my this compound study?
A vehicle control is a group of animals that receives the vehicle alone, administered in the same manner, volume, and frequency as the experimental compound (this compound).[1][2] It is arguably the most critical control group in pharmacological studies. Its purpose is to isolate the effects of the drug from any potential effects caused by the delivery solution itself.[1][3] Without a proper vehicle control, it is impossible to determine if observed outcomes are due to the pharmacological action of this compound or an unintended biological response to the vehicle.
Q2: this compound is poorly soluble in water. What are common vehicles I can use?
For compounds with low aqueous solubility, like many kinase inhibitors, multi-component vehicle systems are often necessary. The choice of vehicle is critical and depends on the administration route and the compound's specific physicochemical properties.[4] Common options include:
-
Aqueous suspensions: Using agents like Carboxymethylcellulose (CMC) or Methylcellulose (MC) to create a uniform suspension.[5][6]
-
Co-solvent systems: A combination of solvents is often used. A typical approach is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it in an aqueous solution such as saline or polyethylene glycol (PEG).[4][7]
-
Oil-based vehicles: For highly lipophilic compounds, edible oils like corn, sesame, or peanut oil can be used, particularly for oral or intraperitoneal administration.[4][5]
Q3: Can the vehicle itself cause biological effects?
Yes. Many commonly used solvents are not inert and can have their own biological or even toxicological effects, which can confound experimental results.[8] For example:
-
DMSO: Can cause local irritation, and has been shown to have neurotoxic and anti-inflammatory effects.[7][8]
-
PEGs (e.g., PEG-400) and Propylene Glycol (PG): Can induce neuromotor deficits at higher concentrations.[7][9]
-
Tween 80 (Polysorbate-80): Can modulate the activity of pathogens in infection models.[5]
Therefore, it is crucial to run a vehicle control group to account for these potential effects.[8]
Q4: How do I choose the best vehicle for this compound?
The selection process involves a balance of solubility, tolerability, and route of administration.
-
Start with literature: Search for how this compound or similar PDE4 inhibitors have been formulated in previous studies.
-
Assess solubility: Perform small-scale solubility tests with various pharmaceutically acceptable vehicles.
-
Conduct tolerability studies: Before beginning the main experiment, it is best practice to run a small pilot study to ensure the animals tolerate the chosen vehicle formulation at the intended volume and frequency. Monitor for signs of distress, irritation at the injection site, and changes in behavior.
Troubleshooting Guide
This section addresses specific issues that may arise related to vehicle effects in your this compound experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected mortality or adverse events in the vehicle control group. | Vehicle toxicity or intolerance. | 1. Review the concentration: Is the percentage of organic solvent (e.g., DMSO) as low as possible? High concentrations can be toxic.[7]2. Check the administration volume and speed: Ensure the injection volume is appropriate for the animal's size and the injection speed is not too rapid.3. Assess the vehicle's properties: Is the pH or osmolality of the vehicle causing irritation or physiological stress?4. Run a pilot study: Test different, less toxic vehicles (e.g., formulations with cyclodextrins, lower percentage of co-solvents, or oil-based vehicles).[6] |
| The vehicle control group shows a significant biological effect (e.g., reduced inflammation, behavioral changes). | The vehicle is not inert and is impacting the measured endpoint. | 1. Acknowledge the effect: The vehicle control has correctly identified a vehicle-induced effect.[1]2. Interpret results cautiously: The true effect of this compound is the difference between the drug-treated group and the vehicle-treated group, not an untreated group.3. Optimize the vehicle: If the vehicle effect is too strong and masks the expected drug effect, you must find a more inert vehicle.4. Literature search: Investigate the known effects of your chosen vehicle on the specific pathway or system you are studying.[8] |
| High variability in results within the drug-treated group. | Poor drug solubility or stability in the vehicle, leading to inconsistent dosing. | 1. Check formulation protocol: Ensure the compound is fully dissolved or uniformly suspended before each administration. Vortex or sonicate if necessary.2. Assess stability: Does the compound precipitate out of the solution over time? Prepare fresh formulations daily or as needed.3. Consider a different vehicle: The current vehicle may not be optimal for maintaining a stable formulation. Re-evaluate vehicle options. |
| No difference between the vehicle group and the this compound treated group. | Several possibilities exist. | 1. Confirm target engagement: The compound may not be reaching its target at a sufficient concentration. Consider pharmacokinetic/pharmacodynamic (PK/PD) studies.[10]2. Re-evaluate the vehicle: The vehicle could be interfering with the absorption or distribution of this compound.3. Vehicle effect masking: The vehicle might be causing an effect in the same direction as the drug, masking the drug's true impact. Compare vehicle vs. untreated animals.4. Hypothesis check: The compound may not have the expected effect in the chosen model. |
Experimental Protocols & Methodologies
Protocol: Vehicle Selection and In Vivo Study Design
This protocol provides a generalized workflow for a study involving this compound.
1. Vehicle Formulation and Selection:
- Objective: To find a safe and effective vehicle for this compound.
- Method:
- Attempt to dissolve this compound in standard aqueous vehicles like 0.9% Saline or Phosphate-Buffered Saline (PBS).
- If insoluble, test solubility in a small amount (e.g., 5-10% of final volume) of DMSO.
- Once dissolved in DMSO, slowly add a diluent like PEG-400, corn oil, or a 0.5% CMC solution while vortexing to prevent precipitation.
- Observe the final formulation for clarity or uniform suspension.
- Conduct a small-scale tolerability study in a few animals, administering the final vehicle formulation and observing for adverse effects over 24-48 hours.
2. Standard In Vivo Experimental Design:
- Objective: To determine the effect of this compound while controlling for vehicle effects.
- Animal Model: Specify species, strain, sex, and age (e.g., Male C57BL/6 mice, 8-10 weeks old).
- Group Allocation: Animals must be randomly assigned to experimental groups.[3] A typical design includes:
- Group 1: Untreated Control: Naive animals that receive no treatment. This group helps establish a baseline but does not control for injection stress or vehicle effects.
- Group 2: Vehicle Control: Receives the vehicle solution only. This is the primary control group for the drug-treated group.[2][11]
- Group 3: this compound Treatment: Receives this compound dissolved or suspended in the vehicle.
- Administration:
- Route: Specify the route (e.g., Intraperitoneal (i.p.), Oral (p.o.), Intravenous (i.v.)).
- Dose: State the dose in mg/kg.
- Volume: Administer an equal volume to all animals (except untreated) based on body weight (e.g., 10 mL/kg).
- Frequency: Specify the dosing schedule (e.g., once daily for 7 days).
- Endpoint Analysis: Define the primary and secondary outcome measures (e.g., behavioral tests, tissue analysis, biomarker levels) and the time points for collection.
Data Presentation
Table 1: Comparison of Common In Vivo Vehicles
This table summarizes the properties and common uses of vehicles suitable for poorly soluble compounds like this compound.
| Vehicle Component | Properties | Common Use / Route | Potential Issues to Control For |
| Saline (0.9% NaCl) | Isotonic, aqueous. | Diluent for water-soluble compounds; i.p., i.v., p.o. | Poor solubility for hydrophobic compounds. |
| DMSO | Strong organic solvent. | Used in small percentages (<10%) as a co-solvent to initially dissolve compounds.[4] | Inflammation, neurotoxicity, can alter cell permeability.[7][8] |
| PEG-400 | Water-miscible co-solvent. | Used to increase solubility; i.p., p.o. | Can cause motor impairment at high doses.[7][9] |
| Tween 80 | Surfactant/emulsifier. | Used at low concentrations (<1%) to improve solubility and stability of suspensions. | Can have immunological effects.[5] |
| CMC / MC | Suspending agent. | Creates a uniform suspension for oral dosing. | Does not dissolve the compound; requires vigorous mixing. |
| Corn/Sesame Oil | Lipid-based vehicle. | For highly lipophilic compounds; p.o., i.p. | Not suitable for i.v. administration; potential for compound degradation.[4][5] |
Visualizations
PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is a critical enzyme that degrades cyclic AMP (cAMP), a key second messenger.[12][13][14] By inhibiting PDE4, this compound prevents this degradation, leading to an accumulation of cAMP. This enhances the activity of downstream effectors like Protein Kinase A (PKA), which is involved in numerous cellular processes, including inflammation and synaptic plasticity.[15][16]
Caption: The PDE4-cAMP signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for In Vivo Studies
A well-designed experiment includes the proper control groups to isolate the effects of the test compound. This workflow illustrates the essential comparison between the vehicle control and the drug treatment group.
Caption: Logical workflow for an in vivo experiment with necessary control groups.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 3. Designing, conducting, and reporting reproducible animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 12. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] PDE4-Mediated cAMP Signalling | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Pde4-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Pde4-IN-15, a selective phosphodiesterase 4 (PDE4) inhibitor. The following information is intended to guide you through identifying the underlying issues and exploring potential formulation strategies to enhance the oral absorption and systemic exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral dosing in our preclinical models. What are the likely causes?
A1: Low and variable oral bioavailability of a compound like this compound is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[1]
-
Efflux Transporter Activity: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).
A systematic investigation into these areas is the first step in troubleshooting.
Q2: How can we determine if the poor bioavailability of this compound is due to solubility or permeability issues?
A2: The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability. To classify this compound, you would need to perform the following key experiments:
-
Solubility Studies: Determine the solubility of this compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability Assays: In vitro models like the Caco-2 cell monolayer assay can provide an estimate of the compound's intestinal permeability.[2]
Based on the results, you can classify the compound and select an appropriate formulation strategy.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: For compounds with solubility-limited bioavailability, several formulation strategies can be employed.[3][4][5][6][7] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.[4][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[3][4]
Q4: If we suspect first-pass metabolism is a major contributor to the poor bioavailability of this compound, what can be done?
A4: If extensive first-pass metabolism is identified, formulation strategies can still be beneficial. For instance, some lipid-based formulations may promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[8] Additionally, co-administration with inhibitors of the metabolizing enzymes could be explored in a research setting to confirm the extent of first-pass metabolism, though this is not a straightforward formulation solution for clinical development.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the cause of poor oral bioavailability of this compound.
Step 1: Physicochemical Characterization
-
Problem: The fundamental properties of this compound are not well understood.
-
Solution: Conduct comprehensive physicochemical characterization.
-
Experimental Protocol: See "Protocol 1: Determination of Aqueous Solubility."
-
Data Presentation: See "Table 1: Physicochemical Properties of this compound."
-
Step 2: In Vitro Permeability Assessment
-
Problem: It is unclear if this compound has inherent difficulty crossing the intestinal barrier.
-
Solution: Perform an in vitro permeability assay using a Caco-2 cell monolayer.
-
Experimental Protocol: See "Protocol 2: Caco-2 Permeability Assay."
-
Data Presentation: See "Table 2: In Vitro Permeability of this compound."
-
Step 3: Formulation Strategy Selection and Evaluation
-
Problem: Based on the characterization, a suitable formulation strategy needs to be selected and tested.
-
Solution: Choose one or more of the formulation strategies outlined in the FAQs and evaluate their effectiveness in vitro.
-
Experimental Protocol: See "Protocol 3: In Vitro Dissolution Testing of Formulations."
-
Data Presentation: See "Table 3: In Vitro Dissolution of this compound Formulations."
-
Step 4: In Vivo Pharmacokinetic Studies
-
Problem: The in vivo performance of the developed formulations needs to be assessed.
-
Solution: Conduct pharmacokinetic studies in a relevant animal model.
-
Experimental Protocol: See "Protocol 4: In Vivo Pharmacokinetic Study in Rats."
-
Data Presentation: See "Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats."
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of this compound in buffers of different pH.
-
Materials: this compound, phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8, shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to vials containing the different pH buffers.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate by a validated HPLC method.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow, HPLC system.
-
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).
-
Add this compound solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Also, perform the transport study in the B-to-A direction to determine the efflux ratio.
-
Analyze the concentration of this compound in the samples by HPLC.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: In Vitro Dissolution Testing of Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations.
-
Materials: this compound formulations (e.g., micronized, solid dispersion, SEDDS), dissolution apparatus (e.g., USP Apparatus 2), dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid), HPLC system.
-
Method:
-
Place a known amount of the this compound formulation in the dissolution vessel containing the dissolution medium at 37°C.
-
Stir the medium at a constant speed (e.g., 50 rpm).
-
At specified time intervals, withdraw samples from the dissolution medium and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound by HPLC.
-
Plot the percentage of drug dissolved against time.
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of this compound from different formulations.
-
Materials: Male Sprague-Dawley rats, this compound formulations, oral gavage needles, blood collection tubes with anticoagulant, centrifuge, analytical instruments for bioanalysis (e.g., LC-MS/MS).
-
Method:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulations orally by gavage at a specified dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | Enter Value |
| pKa | Enter Value |
| LogP | Enter Value |
| Aqueous Solubility (pH 1.2) | Enter Value (µg/mL) |
| Aqueous Solubility (pH 6.8) | Enter Value (µg/mL) |
Table 2: In Vitro Permeability of this compound
| Parameter | Value | Classification |
| Papp (A to B) (x 10⁻⁶ cm/s) | Enter Value | e.g., Low, High |
| Efflux Ratio (Papp B-A / Papp A-B) | Enter Value | e.g., >2 indicates efflux |
Table 3: In Vitro Dissolution of this compound Formulations
| Formulation | % Dissolved at 30 min | % Dissolved at 60 min |
| Unformulated this compound | Enter Value | Enter Value |
| Micronized this compound | Enter Value | Enter Value |
| Solid Dispersion | Enter Value | Enter Value |
| SEDDS | Enter Value | Enter Value |
Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | Enter Value | Enter Value | Enter Value | 100 |
| Micronized this compound | Enter Value | Enter Value | Enter Value | Enter Value |
| Solid Dispersion | Enter Value | Enter Value | Enter Value | Enter Value |
| SEDDS | Enter Value | Enter Value | Enter Value | Enter Value |
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for improving oral bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Roflumilast: A Comparative Analysis of its Selectivity for PDE4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Roflumilast, a potent phosphodiesterase 4 (PDE4) inhibitor, against the four PDE4 subtypes (A, B, C, and D). The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for various therapeutic applications.
Selectivity Profile of Roflumilast against PDE4 Subtypes
Roflumilast is a second-generation PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is attributed to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the PDE4 enzyme, which is predominantly expressed in inflammatory cells. While Roflumilast is a pan-PDE4 inhibitor, it exhibits some degree of selectivity among the four PDE4 subtypes.
The inhibitory potency of Roflumilast and its active metabolite, Roflumilast N-oxide, has been evaluated against various splice variants of the PDE4 subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| PDE4 Subtype (Splice Variant) | Roflumilast IC50 (nM) | Roflumilast N-oxide IC50 (nM) |
| PDE4A1 | 0.9 | 2.1 |
| PDE4A4 | 0.5 | 1.1 |
| PDE4B1 | 0.7 | 1.6 |
| PDE4B2 | 0.4 | 0.9 |
| PDE4C1 | 2.3 | 5.4 |
| PDE4C2 | 4.3 | 8.9 |
| PDE4D2 | 0.2 | 0.8 |
| PDE4D3 | 0.6 | 1.5 |
Data adapted from Hatzelmann et al., 2010.
As the data indicates, Roflumilast is a subnanomolar inhibitor of most tested PDE4 splice variants.[1] It demonstrates the highest potency against PDE4D2, with an IC50 of 0.2 nM.[1] The compound is slightly less potent against PDE4C isoforms.[1] Roflumilast N-oxide is generally two- to three-fold less potent than the parent compound but maintains a similar selectivity profile across the subtypes.[1] Notably, some studies have reported that higher concentrations of Roflumilast, in the micromolar range, are required to inhibit PDE4A and PDE4C, while it predominantly inhibits PDE4B and PDE4D with IC50 values of 0.84 nM and 0.68 nM, respectively.[2] This highlights that the specific splice variant being tested can influence the observed potency.
Experimental Protocols
The determination of IC50 values for PDE4 inhibitors is crucial for characterizing their potency and selectivity. A common method employed is the in vitro PDE enzyme inhibition assay.
In Vitro PDE Enzyme Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of a specific PDE4 subtype by quantifying the conversion of radiolabeled cAMP to AMP.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compound (Roflumilast) at various concentrations
-
96-well plates
-
Scintillation counter
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the assay buffer, a specific recombinant PDE4 enzyme, and the test compound (Roflumilast) at a range of concentrations.
-
Initiate the reaction by adding a solution of [³H]-cAMP.
-
Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by heat inactivation (e.g., boiling for 2 minutes).
-
-
AMP to Adenosine Conversion:
-
Add snake venom nucleotidase to the mixture and incubate to convert the [³H]-AMP product to [³H]-adenosine.
-
-
Separation of Unreacted cAMP:
-
Add an anion-exchange resin slurry to the wells. The negatively charged resin binds to the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
Centrifuge the plates to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the PDE4 activity.
-
-
Data Analysis:
-
Plot the percentage of PDE4 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of PDE4 inhibition, the following diagrams are provided.
Inhibition of PDE4 by Roflumilast leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to downstream signaling cascades that ultimately suppress the production of pro-inflammatory mediators and enhance anti-inflammatory responses. This mechanism underlies the therapeutic benefits of Roflumilast in inflammatory diseases like COPD.
References
A Comparative Guide to Pde4-IN-15 and Roflumilast in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase 4 (PDE4) inhibitors, Pde4-IN-15 and the established drug Roflumilast, within the context of a cyclic adenosine monophosphate (cAMP) assay. The objective is to offer a framework for evaluating the relative potency and efficacy of these compounds, supported by experimental methodologies and data presentation standards.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in intracellular signaling, primarily responsible for the degradation of cAMP, a key second messenger.[1][2] By hydrolyzing cAMP to AMP, PDE4 terminates cAMP-mediated signaling cascades.[3] Inhibiting PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[1][4] This elevation in cAMP levels activates downstream effectors like Protein Kinase A (PKA), which in turn modulates a variety of cellular processes, most notably the suppression of inflammatory responses.[1][2][5] Consequently, PDE4 inhibitors are a significant class of drugs for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and asthma.[4][6]
Roflumilast is a potent, selective, and orally administered PDE4 inhibitor approved for the treatment of severe COPD.[6][7] It serves as a benchmark compound in the development of new PDE4 inhibitors. This guide outlines the process of comparing a novel compound, this compound, against Roflumilast.
The cAMP Signaling Pathway
The diagram below illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like Roflumilast and this compound.
Caption: Mechanism of PDE4 inhibition in the cAMP signaling pathway.
Comparative Performance Data: Potency (IC₅₀)
The potency of a PDE4 inhibitor is typically measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the PDE4 enzyme's activity. Lower IC₅₀ values indicate higher potency. Roflumilast is known to be a subnanomolar inhibitor of PDE4 variants.[8]
| Compound | Target | IC₅₀ (nM) | Cell Type / Assay Condition |
| Roflumilast | PDE4A1 | 0.7 | Recombinant Human Enzyme |
| PDE4A4 | 0.9 | Recombinant Human Enzyme | |
| PDE4B1 | 0.7 | Recombinant Human Enzyme | |
| PDE4B2 | 0.2 | Recombinant Human Enzyme | |
| PDE4 (in human neutrophils) | 0.8 | Isolated Human Cells | |
| This compound | PDE4 (subtype-specific) | [Insert Value] | [Specify Conditions] |
| PDE4 (in relevant cell line) | [Insert Value] | [Specify Conditions] |
Data for Roflumilast sourced from MedChemExpress and related publications.[6][9] Data for this compound to be determined experimentally.
Experimental Protocols
To quantitatively compare this compound and Roflumilast, a cell-based cAMP assay is essential. This method provides a more physiologically relevant context than biochemical assays by assessing a compound's ability to penetrate the cell membrane and act on its intracellular target.[10]
Protocol: Cell-Based cAMP Assay using Luciferase Reporter
This protocol is adapted from commercially available PDE4B cell-based assay kits and is suitable for screening PDE4 inhibitors.[11]
Objective: To measure the dose-dependent effect of this compound and Roflumilast on intracellular cAMP levels in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line with low endogenous PDE4 expression)
-
CRE-Luciferase reporter vector
-
PDE4 expression vector (e.g., PDE4B1)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (Adenylyl cyclase activator)
-
This compound and Roflumilast (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the CRE-Luciferase reporter vector and the PDE4 expression vector using a suitable transfection reagent. A constitutively expressed Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.[11]
-
Plate the transfected cells into a 96-well assay plate at a density of ~10,000 cells per well and incubate for 24-48 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and Roflumilast in cell culture medium. A typical concentration range for Roflumilast would span from 0.01 nM to 1 µM. Include a DMSO-only vehicle control.
-
Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubate the plate at 37°C for 1 hour.
-
-
Cell Stimulation:
-
Prepare a solution of Forskolin in cell culture medium. The final concentration should be determined empirically to induce a sub-maximal cAMP response (e.g., 5-10 µM).
-
Add the Forskolin solution to all wells (except for unstimulated controls) and incubate for an additional 4-6 hours.
-
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Measure luminescence using a plate-reading luminometer. If a Renilla control was used, perform a dual-luciferase reading.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to correct for variations in cell number and transfection efficiency.
-
Plot the normalized luminescence values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the described cell-based cAMP assay.
Caption: Workflow for a cell-based cAMP reporter assay.
References
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. dovepress.com [dovepress.com]
- 8. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Pde4-IN-15: A Comparative Efficacy Analysis Against the Established PDE4 Inhibitor Roflumilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pde4-IN-15 against the well-established phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development, supported by experimental data and detailed protocols.
Executive Summary
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has been a key strategy in the development of anti-inflammatory therapeutics. This guide evaluates a novel inhibitor, this compound, by comparing its in vitro efficacy with Roflumilast, a potent and selective PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD). The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) against the PDE4 enzyme and the half-maximal effective concentration (EC50) for the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Based on available data, Roflumilast demonstrates significantly higher potency in both direct PDE4 enzyme inhibition and cellular anti-inflammatory activity compared to this compound.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and Roflumilast.
| Compound | Target | IC50 | EC50 (Anti-TNF-α) | Reference |
| This compound | PDE4 | 170 nM | 190 nM | [1] |
| Roflumilast | PDE4 (Human Neutrophils) | 0.8 nM | 0.12 - 0.2 nM | [2][3] |
| PDE4A1 | 0.7 nM | [2] | ||
| PDE4A4 | 0.9 nM | [2] | ||
| PDE4B1 | 0.7 nM | [2] | ||
| PDE4B2 | 0.2 nM | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflows for Efficacy Validation.
Caption: Potency Comparison of this compound and Roflumilast.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific laboratory conditions and reagents may require optimization.
PDE4 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate) or a fluorescent cAMP analog
-
Assay Buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
This compound and Roflumilast (dissolved in DMSO)
-
Scintillation counter or fluorescence plate reader
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound and Roflumilast in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds.
-
Add the recombinant PDE4 enzyme to each well, except for the negative control wells.
-
Initiate the enzymatic reaction by adding the [³H]-cAMP substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of hydrolyzed cAMP. For radiolabeled assays, this can be done by separating the product (AMP) from the substrate (cAMP) followed by scintillation counting. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LPS-Induced TNF-α Release Assay in Macrophages
This cellular assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line or primary human macrophages
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and Roflumilast (dissolved in DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubate overnight to allow for cell adherence.[2]
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or Roflumilast. Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[2]
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data compiled in this guide indicates that while this compound is an active inhibitor of PDE4 with anti-inflammatory properties, Roflumilast exhibits substantially greater potency. Roflumilast's IC50 value for PDE4 is in the sub-nanomolar to low nanomolar range, whereas this compound has an IC50 in the sub-micromolar range. This significant difference in potency is also reflected in the cellular anti-TNF-α assay, where Roflumilast is effective at much lower concentrations.
For researchers and drug development professionals, this comparative analysis highlights the high benchmark set by established PDE4 inhibitors like Roflumilast. Future development of novel PDE4 inhibitors will likely require a focus on improving potency, selectivity, and pharmacokinetic properties to offer a competitive advantage.
References
A Comparative Guide to PDE4-IN-15 and Rolipram in Neuronal Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphodiesterase 4 (PDE4) inhibitor Pde4-IN-15 against the well-established compound, Rolipram, within the context of neuronal cell-based assays. Due to the limited public availability of data for this compound, this document focuses on establishing a comprehensive profile for Rolipram as a benchmark. It further outlines the requisite experimental framework to evaluate and compare novel PDE4 inhibitors like this compound.
Introduction to PDE4 Inhibition in Neuronal Cells
Phosphodiesterase 4 (PDE4) is a critical enzyme in the central nervous system responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous intracellular signaling pathways.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1] This modulation of cAMP signaling has been shown to have significant neuroprotective, anti-inflammatory, and cognitive-enhancing effects, making PDE4 an attractive therapeutic target for a range of neurological disorders.[2][3][4]
Rolipram is a first-generation, selective PDE4 inhibitor that has been extensively studied in various neuronal models.[1] While its clinical use has been limited by side effects, it remains a valuable tool for preclinical research.[3][5] this compound represents a newer generation of PDE4 inhibitors, for which comparative efficacy and safety data in neuronal systems are emerging.
Performance Comparison
Quantitative data for this compound in neuronal cell-based assays is not widely available in the public domain. The following tables summarize the known performance of Rolipram and provide a template for the evaluation of this compound.
Table 1: Potency of Rolipram against PDE4 Isoforms
| Isoform | IC₅₀ (nM) | Cell Type/Assay Condition | Reference |
| PDE4A | ~3 | Immunopurified PDE4A from U937 monocytic cells | [6] |
| PDE4B | ~130 | Immunopurified PDE4B from U937 monocytic cells | [6] |
| PDE4D | ~240 | Immunopurified PDE4D from U937 monocytic cells | [6] |
Table 2: Neuroprotective Effects of Rolipram in Neuronal Cell Models
| Neuronal Cell Model | Insult/Stimulus | Rolipram Concentration | Observed Effect | Reference |
| Primary Spinal Cord Neurons | - | 1.0 mg/kg (in vivo) | Increased neuronal cell preservation | [7] |
| Newborn Hippocampal Neurons | Ischemia | Not specified | Significantly increased survival | [8] |
| HT-22 Hippocampal Neurons | Oxygen-Glucose Deprivation | Not specified | Reduced neuronal apoptosis | [1] |
| Human Bone Marrow Mesenchymal Stem Cells | Neuronal Induction Media | Not specified | Promoted neuronal differentiation | [9][10][11] |
Signaling Pathways and Experimental Workflows
PDE4 Signaling Pathway in Neurons
Inhibition of PDE4 by compounds like Rolipram or this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP activates PKA and Epac, leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[2] Activated CREB modulates the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.[2]
Experimental Workflow for Comparative Analysis
A standardized workflow is essential for the objective comparison of this compound and Rolipram. This typically involves a tiered approach, starting with potency and selectivity assays, followed by functional assays in relevant neuronal cell models.
Experimental Protocols
Intracellular cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP following treatment with a PDE4 inhibitor.
Materials:
-
Neuronal cells (e.g., HT-22, primary cortical neurons)
-
Cell culture medium and supplements
-
This compound and Rolipram
-
Forskolin (or other adenylyl cyclase activator)
-
96-well or 384-well white, opaque, sterile, tissue culture-treated plates[14]
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.[14]
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound or Rolipram for a specified duration (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[15][16] This typically involves a competitive immunoassay or a bioluminescent reporter system.[12][13][15]
-
Data Analysis: Calculate the EC₅₀ values for cAMP accumulation for each compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay assesses the cytotoxicity of the compounds by measuring the release of lactate dehydrogenase from damaged cells.[17][18][19]
Materials:
-
Neuronal cells
-
Cell culture medium and supplements
-
This compound and Rolipram
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)[19]
-
96-well flat-bottom microtiter plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or Rolipram for the desired exposure period (e.g., 24-48 hours).
-
Controls: Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).[20]
-
Supernatant Collection: Carefully collect the cell culture supernatant.[17]
-
LDH Measurement: Measure LDH activity in the supernatant according to the kit manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colorimetric or fluorescent product.[17][19]
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Conclusion
Rolipram serves as a foundational tool for understanding the therapeutic potential of PDE4 inhibition in neuronal contexts. While direct comparative data for this compound is not yet broadly available, the experimental framework outlined in this guide provides a robust methodology for its evaluation. By employing standardized assays for potency, cytotoxicity, and neuronal function, researchers can effectively profile novel PDE4 inhibitors like this compound and benchmark their performance against established compounds such as Rolipram. This systematic approach is crucial for the identification and development of next-generation therapeutics for neurological disorders.
References
- 1. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders [mdpi.com]
- 3. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rolipram | Cell Signaling Technology [cellsignal.com]
- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphodiesterase inhibitor rolipram promotes survival of newborn hippocampal neurons after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. PDE4 Inhibition by Rolipram Promotes Neuronal Differentiation in Human Bone Marrow Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cAMP-Glo™ Assay Protocol [promega.jp]
- 13. cAMP-Glo™ Max Assay Protocol [promega.jp]
- 14. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 15. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 18. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Pde4-IN-15 and Other Novel PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of phosphodiesterase 4 (PDE4) has emerged as a significant therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2][3] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates inflammatory responses.[1][4][5] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory processes.[6][7] This guide provides a comparative benchmark of Pde4-IN-15's potency against other novel and established PDE4 inhibitors, supported by experimental data and detailed methodologies.
Comparative Potency of PDE4 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and a selection of other PDE4 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | PDE4 IC50 | PDE4 Subtype Selectivity (IC50) | Anti-TNF-α Activity (EC50) | Reference |
| This compound | 170 nM | Not specified | 190 nM | [8] |
| Roflumilast | 0.7 nM[9] | PDE4B: 0.84 nM, PDE4D: 0.68 nM[10][11] | - | [9][10][11] |
| Apremilast | 74 - 140 nM[9][10] | Broad (41-244 nM across isoforms)[6] | - | [6][9][10] |
| Crisaborole | 490 - 750 nM[2][9] | Not specified | - | [2][9] |
| GSK256066 | 0.0032 nM (3.2 pM)[7] | High selectivity for PDE4[7] | - | [7] |
| Orismilast | Not specified | Selective for PDE4B/D | Potent inhibition of TNF-α | |
| Cilomilast | - | PDE4B: 240 nM, PDE4D: 61 nM[12] | - | [12] |
| Compound 31 (Benzoxaborole) | - | PDE4B: 0.42 nM[10] | - | [10] |
Note: Values have been standardized to nM for comparison. 1 µM = 1000 nM; 1 nM = 1000 pM.
Signaling Pathways and Experimental Workflows
The PDE4-cAMP Signaling Pathway
PDE4 is a central enzyme in the regulation of intracellular cAMP. It hydrolyzes cAMP to the inactive AMP.[1][3] The inhibition of PDE4 prevents this degradation, leading to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors that suppress the expression of pro-inflammatory cytokines like TNF-α.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
Cross-Validation of Pde4-IN-15 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-15, with other established alternatives. Supported by experimental data, this document details the compound's performance across various cell lines and outlines the methodologies for key experiments.
This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme family crucial in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound effectively increases cAMP concentrations, which in turn modulates various cellular processes, most notably the inflammatory response through the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This guide offers a comparative analysis of this compound's activity against other well-known PDE4 inhibitors, providing a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Comparative Activity of this compound and Alternatives
The efficacy of this compound has been evaluated and compared with other prominent PDE4 inhibitors such as Roflumilast, Rolipram, and Apremilast. The following tables summarize their inhibitory activities in both enzymatic and cellular assays.
Table 1: Enzymatic and Cellular Inhibitory Activities of PDE4 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 (µM) | Cell Line/Source |
| This compound | PDE4 | Enzymatic Assay | 0.17 | - |
| This compound | TNF-α Release | Cellular Assay | 0.19 | Not Specified* |
| Roflumilast | TNF-α Release | Cellular Assay | 0.0018 | Human PBMCs |
| Rolipram | TNF-α Release | Cellular Assay | 0.49 | Human Monocytes |
| Apremilast | TNF-α Release | Cellular Assay | 0.11 | Human PBMCs[1] |
| Apremilast | IL-2 Release | Cellular Assay | 0.29 | Human T Lymphocytes[2] |
*While the specific cell line for the this compound anti-TNF-α assay was not detailed in the available literature, such assays are typically performed in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like U937.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine the activity of PDE4 inhibitors.
cAMP Measurement Assay
This assay quantifies the intracellular levels of cAMP, the direct substrate of PDE4. An increase in cAMP levels upon treatment with a PDE4 inhibitor is indicative of its enzymatic inhibition.
Principle: Competitive immunoassay or reporter gene-based assays are common. In a typical competitive immunoassay, free cAMP in the cell lysate competes with a labeled cAMP conjugate for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, U937) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the PDE4 inhibitor (e.g., this compound) for a specified duration.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer to release intracellular components, including cAMP.
-
cAMP Detection: Perform the cAMP measurement using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP antibody and a labeled cAMP conjugate.
-
Data Analysis: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader. Calculate the concentration of cAMP in each sample by comparing the signal to a standard curve generated with known concentrations of cAMP. The IC50 value can be determined by plotting the cAMP concentration against the inhibitor concentration.
TNF-α Release Assay
This assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from immune cells.
Principle: Immune cells, such as PBMCs or U937 monocytic cells, are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Cell Isolation and Culture: Isolate human PBMCs from whole blood or culture a monocytic cell line like U937. Plate the cells in a multi-well plate.
-
Compound Treatment and Stimulation: Pre-incubate the cells with varying concentrations of the PDE4 inhibitor for a short period (e.g., 1 hour). Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a specific TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Determine the concentration of TNF-α in the samples from the standard curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-stimulated control. The EC50 value, the concentration at which 50% of TNF-α release is inhibited, can then be calculated.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PDE4 Signaling Pathway Inhibition by this compound.
Caption: Workflow for Assessing this compound Anti-inflammatory Activity.
References
- 1. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pde4-IN-15 and Other PDE4 Inhibitors on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-15, against other well-established inhibitors, Roflumilast and Apremilast, with a focus on their effects on gene expression. This document summarizes key experimental data, details the methodologies used in cited studies, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to PDE4 Inhibition and Gene Expression
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates the expression of a wide array of genes involved in inflammation and immune responses. This modulation occurs primarily through the protein kinase A (PKA) and Exchange protein activated by cAMP (Epac) signaling pathways, ultimately impacting the activity of transcription factors such as cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB). Consequently, PDE4 inhibitors are a promising class of drugs for treating various inflammatory diseases. This guide delves into the specific effects of this compound, a novel inhibitor, in comparison to the established drugs Roflumilast and Apremilast.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of this compound, Roflumilast, and Apremilast on the expression of key inflammatory genes.
Table 1: Comparative Efficacy of PDE4 Inhibitors on TNF-α Expression
| Inhibitor | Cell/Tissue Type | Stimulant | Concentration | Inhibition of TNF-α Expression | Reference |
| This compound (compound 7b-1) | Not specified in abstract | Not specified in abstract | EC50 = 0.19 µM | 50% inhibition of activity | [1][2] |
| Roflumilast | Human Lung Macrophages | Lipopolysaccharide (LPS) | 100 nM | Significant reduction in release | [3] |
| Roflumilast | Human Bronchial Explants | Lipopolysaccharide (LPS) | 1 nM | Consistent reduction in release | [4] |
| Apremilast | Human Keratinocytes | IL-17 | 10 µM | No significant inhibition of TNF-α mRNA | [5] |
| Apremilast | Psoriasis Patient Serum | - | 30 mg BID (oral) | Significant decrease in serum levels | [6] |
Table 2: Effects of PDE4 Inhibitors on Other Inflammatory Gene Expression
| Inhibitor | Gene(s) Affected | Cell/Tissue Type | Experimental Context | Key Findings | Reference |
| This compound (compound 7b-1) | TNF-α | Not specified in abstract | In vitro assay | Potent anti-TNF-α activity. | [1][2] |
| Roflumilast | IL-6, IL-8, CCL2, CCL3, CCL4, CXCL9, CXCL10 | Human Lung Macrophages, Bronchial Explants | LPS stimulation | Dose-dependent reduction in cytokine and chemokine release. | [3][4] |
| Apremilast | IL-12/IL-23p40, IL-31, S100A7, S100A8, S100A12 | Human Keratinocytes | IL-4 and IL-17 stimulation | Significant changes in mRNA expression of interleukins and alarmins. | [7][8] |
| Apremilast | IL-1β, IL-6, IL-17F | Psoriasis Patient Skin Lesions | Oral treatment | 5 to 11-fold reduction in expression in responders. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
This compound: Anti-TNF-α Activity Assay
-
Objective: To determine the potency of this compound in inhibiting TNF-α.
-
Methodology: The specific cell line and stimulation conditions used to determine the anti-TNF-α activity (EC50) of this compound are not detailed in the available abstracts. Typically, such assays involve stimulating immune cells (e.g., peripheral blood mononuclear cells or a macrophage-like cell line) with a pro-inflammatory agent like LPS. The concentration of TNF-α in the cell culture supernatant is then measured by ELISA (Enzyme-Linked Immunosorbent Assay) in the presence of varying concentrations of the inhibitor. The EC50 value is calculated as the concentration of the inhibitor that produces 50% of its maximal inhibitory effect.[1][2]
Roflumilast: Inhibition of Cytokine Release from Human Lung Macrophages
-
Objective: To quantify the effect of Roflumilast on the release of inflammatory mediators from primary human lung macrophages.
-
Cell Culture: Human lung macrophages were obtained from surgical resection tissue and cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells were pre-incubated with Roflumilast (at various concentrations) for a specified period before stimulation.
-
Stimulation: Macrophages were stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Gene Expression Analysis: The concentration of various cytokines and chemokines (TNF-α, CCL2, CCL3, CCL4, CXCL10) in the cell culture supernatants was measured using specific ELISA kits.[3]
Apremilast: Modulation of Gene Expression in Human Keratinocytes
-
Objective: To assess the impact of Apremilast on the expression of inflammatory genes in human keratinocytes.
-
Cell Culture: Adult human epidermal keratinocytes (HEKa) were cultured in appropriate keratinocyte growth medium.
-
Inhibitor Treatment: HEKa cells were treated with Apremilast at a concentration of 10 µM.
-
Stimulation: The cells were stimulated with a combination of Interleukin-4 (IL-4) and Interleukin-17 (IL-17) to mimic an atopic dermatitis-like inflammatory environment.
-
Gene Expression Analysis: Total RNA was extracted from the cells, and the expression levels of various genes (e.g., IL-12/IL-23p40, IL-31, S100A7, S100A8, S100A12) were quantified using quantitative real-time reverse-transcriptase polymerase chain reaction (qRT-PCR).[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by PDE4 inhibitors and a general workflow for studying their effects on gene expression.
Caption: PDE4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Gene Expression Analysis.
Conclusion
This compound emerges as a potent PDE4 inhibitor with significant anti-TNF-α activity. While direct, comprehensive comparative studies on its broad effects on gene expression are still limited in the public domain, its efficacy against a key inflammatory cytokine places it as a promising candidate for further investigation. In comparison, Roflumilast and Apremilast have been more extensively characterized, demonstrating a wider range of effects on various inflammatory genes in different cell types and clinical settings. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound and other novel PDE4 inhibitors. Future research should focus on head-to-head comparisons of these inhibitors on a wider panel of inflammatory genes in relevant disease models to better understand their differential mechanisms and potential clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Dihydrobenzofuran Neolignans as Novel PDE4 Inhibitors and Evaluation of Antiatopic Dermatitis Efficacy in DNCB-Induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic index of Pde4-IN-15 relative to other compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the therapeutic index of several phosphodiesterase 4 (PDE4) inhibitors. As no public data is currently available for a compound specifically named "Pde4-IN-15," this document serves as a framework for evaluating its potential therapeutic index relative to established and well-characterized PDE4 inhibitors. The provided data and protocols for representative compounds can be used as a benchmark for the evaluation of novel PDE4 inhibitors.
The therapeutic utility of PDE4 inhibitors is primarily determined by the balance between their anti-inflammatory efficacy and dose-limiting side effects, most notably nausea and emesis[1][2][3]. The development of second and third-generation PDE4 inhibitors has focused on improving this therapeutic window[2].
Quantitative Comparison of PDE4 Inhibitors
The following table summarizes key quantitative data for a selection of PDE4 inhibitors, including their potency in inhibiting PDE4 isoforms and their efficacy in preclinical models. This data provides a basis for comparing the relative potency and potential therapeutic applications of these compounds.
| Compound | Target | IC50 (nM) | Efficacy | Key Side Effects |
| Rolipram | PDE4 | ~1000 (racemic) | Neuroprotection in SCI models[4][5], antidepressant effects. | Narrow therapeutic window, significant nausea and emesis[1][3]. |
| Roflumilast | PDE4B/D | ~0.7-0.8 | Approved for severe COPD[6][7], effective in psoriasis models[8][9]. | Diarrhea, nausea, headache, weight loss[6][10]. |
| Apremilast | PDE4 | ~140 | Approved for psoriasis and psoriatic arthritis[11][12][13][14]. | Diarrhea, nausea, headache, upper respiratory tract infection[13]. |
| Crisaborole | PDE4 | ~750 | Approved for topical treatment of atopic dermatitis[15][16][17]. | Application site pain[16]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are generalized protocols for key experiments used to determine the therapeutic index of PDE4 inhibitors.
In Vitro PDE4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.
Methodology:
-
Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D) are used.
-
The assay is typically performed in a multi-well plate format.
-
The test compound is serially diluted to a range of concentrations.
-
The compound is incubated with the PDE4 enzyme and its substrate, cyclic adenosine monophosphate (cAMP).
-
The enzymatic reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The amount of remaining cAMP or the product of its hydrolysis, adenosine monophosphate (AMP), is quantified. This can be done using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
TNF-α Release Assay in Human Whole Blood
Objective: To assess the anti-inflammatory efficacy of a test compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α.
Methodology:
-
Fresh human whole blood is collected from healthy volunteers.
-
The blood is pre-incubated with various concentrations of the test compound or vehicle control.
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the blood samples.
-
The samples are incubated for a specified period (e.g., 24 hours) at 37°C to allow for cytokine production.
-
After incubation, plasma is separated by centrifugation.
-
The concentration of TNF-α in the plasma is measured using a commercially available ELISA kit[18].
-
The inhibitory effect of the compound is calculated, and an IC50 value can be determined.
Animal Model for Efficacy: Psoriasis-like Skin Inflammation
Objective: To evaluate the in vivo efficacy of a PDE4 inhibitor in a relevant disease model.
Methodology:
-
A psoriasis-like skin inflammation is induced in mice, for example, by topical application of imiquimod (Aldara®) or intradermal injection of IL-23[8][9].
-
Animals are treated with the test compound (e.g., orally or topically) or a vehicle control.
-
Disease severity is assessed daily by scoring clinical parameters such as erythema, scaling, and skin thickness.
-
At the end of the study, skin biopsies can be collected for histological analysis and measurement of inflammatory markers (e.g., cytokine levels).
-
The efficacy of the compound is determined by its ability to reduce the clinical scores and inflammatory markers compared to the control group.
Animal Model for Side Effect Assessment: Emetic Potential
Objective: To assess the potential of a PDE4 inhibitor to induce nausea and emesis.
Methodology:
-
Direct Emesis Model (Ferrets): Ferrets are a suitable model as they have an emetic reflex[19][20].
-
Animals are administered the test compound at various doses.
-
They are observed for a defined period for the incidence and frequency of vomiting.
-
-
Surrogate Model (Rodents): Since rodents do not vomit, a surrogate model is used, such as the reversal of α2-adrenoceptor agonist-induced anesthesia[21][22].
-
Rats or mice are anesthetized with a combination of an α2-adrenoceptor agonist (e.g., xylazine) and ketamine.
-
The test compound is administered, and the duration of anesthesia (loss of righting reflex) is measured.
-
A reduction in the duration of anesthesia is considered a correlate of emetic potential[22].
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and the experimental process is essential for understanding the context of the data.
Caption: PDE4 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Rolipram - Wikipedia [en.wikipedia.org]
- 2. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 7. Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. drugs.com [drugs.com]
- 12. Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nextstepsinderm.com [nextstepsinderm.com]
- 14. Otezla (apremilast) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijord.com [ijord.com]
- 18. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 20. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing the emetic potential of PDE4 inhibitors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pde4-IN-15
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pde4-IN-15, a potent phosphodiesterase 4 (PDE4) inhibitor. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent small molecule inhibitors and data from similar PDE4 inhibitors.[1] Researchers should always perform a risk assessment prior to handling any new compound and consult their institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE):
A multi-layered approach to PPE is crucial to minimize exposure. The minimum required PPE for handling this compound in solid (powder) or solution form includes:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashes, especially when working with larger quantities or during procedures that could generate aerosols.[2]
-
Hand Protection: Chemically resistant gloves are mandatory.[2] Given that this compound has good skin permeability, selecting the appropriate glove material is critical.[3][4] Nitrile gloves are a common choice for protection against chemical splashes.[5] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A lab coat is required for all laboratory work.[2] For procedures with a higher risk of contamination, consider a disposable barrier coat.[2] Ensure that the lab coat is fully buttoned and that sleeves are not rolled up.
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in all laboratory settings.[5]
2. Engineering Controls:
-
Ventilation: All handling of this compound powder, including weighing and preparing stock solutions, should be conducted in a certified chemical fume hood or a powder containment hood to avoid inhalation of the compound.[1]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.[1]
Procedural Guidance for Handling this compound
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]
-
Solutions of this compound in solvent can be stored at -80°C for up to one year.[3]
-
Keep the container tightly sealed in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Preparation of Stock Solutions:
-
Preparation: Before you begin, ensure you are wearing all required PPE and are working within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder. For in vivo studies, co-solvents such as PEG300, Tween 80, and saline may be used.[3]
-
Mixing: Mix well to ensure the compound is fully dissolved. Sonication may be used if necessary.
-
Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -80°C as recommended.[3]
Experimental Use:
-
When diluting stock solutions or adding the compound to experimental setups, always wear appropriate PPE.
-
Avoid direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[6] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed hazardous waste container.
-
Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of in the regular trash.[7]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with an appropriate cleaning agent.
Understanding the Mechanism: PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[8] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[9] PDE4 is a key target in the development of treatments for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis.[4][9][10]
Below is a diagram illustrating the general workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
This diagram illustrates the signaling pathway affected by this compound.
Caption: PDE4 inhibition by this compound leads to increased cAMP levels.
References
- 1. PDE4-IN-8|2415085-45-7|MSDS [dcchemicals.com]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. PDE4-IN-15_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
